molecular formula C5H2ClN3S B13659676 5-Chlorothiazolo[4,5-d]pyrimidine

5-Chlorothiazolo[4,5-d]pyrimidine

Cat. No.: B13659676
M. Wt: 171.61 g/mol
InChI Key: JFPPNXOWIHEVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothiazolo[4,5-d]pyrimidine is a key synthetic intermediate in medicinal chemistry, serving as a versatile building block for the development of novel bioactive molecules. Its core structure is a bioisostere of purine, a fundamental component in human physiology, which allows derivatives to interact with a wide range of cellular targets . Researchers utilize this compound to create diverse libraries of compounds for high-throughput screening (HTS) and DNA-encoded library technology (DELT) . In anticancer research, thiazolo[4,5-d]pyrimidine derivatives have demonstrated significant potential by inducing apoptosis (programmed cell death) and arresting the cell cycle at the G2/M phase . These activities are often associated with the upregulation of the p53 tumor suppressor protein and modulation of Bcl-2 family proteins . The chloro substituent at the 5-position is a critical handle for further functionalization, enabling the exploration of structure-activity relationships to optimize antitumor potency . Beyond oncology, this chemical scaffold shows high affinity for various G protein-coupled receptors (GPCRs). It is a prominent structure in the development of potent antagonists for adenosine receptors (A1 and A2A), which are promising targets for treating neurological disorders such as depression and Parkinson's disease . Additionally, thiazolopyrimidine derivatives have been investigated as corticotropin-releasing factor (CRF1) receptor antagonists for stress-related disorders and congenital adrenal hyperplasia , and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The compound must be handled by trained professionals in a laboratory setting. It is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2ClN3S

Molecular Weight

171.61 g/mol

IUPAC Name

5-chloro-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C5H2ClN3S/c6-5-7-1-3-4(9-5)8-2-10-3/h1-2H

InChI Key

JFPPNXOWIHEVMU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=CS2

Origin of Product

United States

Foundational & Exploratory

Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chlorothiazolo[4,5-d]pyrimidine for Drug Discovery Professionals

The thiazolo[4,5-d]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged scaffold." This designation is reserved for molecular structures that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile starting point for drug discovery across diverse therapeutic areas. At its essence, the thiazolo[4,a,5-d]pyrimidine system is a bioisostere of purine, where a sulfur atom replaces the nitrogen at position 7 of the purine ring.[1][2] This subtle yet significant structural modification maintains the overall shape and hydrogen bonding capabilities necessary for interacting with biological targets designed for endogenous purines like adenine and guanine, while offering a distinct electronic and metabolic profile that can be exploited for therapeutic advantage.[1][2]

The introduction of a chlorine atom at the 5-position of this scaffold yields this compound, a molecule of immense strategic value. This chlorine atom is not merely a structural component; it is a versatile chemical handle. Its electron-withdrawing nature modulates the electronic properties of the entire ring system, and more importantly, it serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This reactivity is the key that unlocks a vast chemical space, allowing for the systematic and efficient generation of extensive compound libraries. By replacing the chlorine with a multitude of different functional groups, researchers can fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired potency, selectivity, and drug-like characteristics. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and strategic applications of this compound as a pivotal intermediate in drug development.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective utilization in a research and development setting. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure

The core of this compound is a bicyclic heteroaromatic system formed by the fusion of a thiazole ring and a pyrimidine ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₂ClN₃S

  • Canonical SMILES: C1=NC=C2C(=N1)SC=N2Cl

Physicochemical Data Summary

The properties of the core this compound can be inferred from its derivatives, which are more extensively characterized in the literature. The table below summarizes key data for closely related analogs, providing a baseline for experimental design.

PropertyValue / DescriptionData Source Context
Molecular Weight 171.61 g/mol Calculated for C₅H₂ClN₃S[3]
Appearance Typically a white to light yellow crystalline solid.General description for similar heterocyclic compounds.[3]
Melting Point 152-154 °C (for 7-chlorothiazolo[5,4-d]pyrimidine)This isomer provides a close approximation.[3]
Solubility Generally soluble in polar organic solvents like DMSO and chloroform; insoluble in water.Common solubility profile for this class of compounds.[3][4]
CAS Number Not uniquely assigned for the 5-chloro isomer. Related compounds include 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS: 13479-88-4) and 7-chlorothiazolo[5,4-d]pyrimidine (CAS: 273-86-9).[5][6]The CAS numbers of closely related structures are provided for reference.
Spectroscopic Profile

Spectroscopic analysis is critical for structure confirmation and purity assessment. While the spectrum for the parent 5-chloro compound is not readily published, the data from its derivatives are illustrative of the expected signals.

  • ¹H NMR: Aromatic protons on the pyrimidine and thiazole rings would typically appear in the downfield region (δ 7.0-9.0 ppm). Substituents introduced would show characteristic shifts. For example, in a 7-chloro-3-phenyl derivative, aromatic protons of the phenyl group appear as a multiplet between δ 7.50-7.67 ppm.[7]

  • ¹³C NMR: The carbon atoms within the heterocyclic core would have distinct chemical shifts. In a 7-chloro-3-ethyl-5-(trifluoromethyl) derivative, core carbons appear between δ 107-167 ppm.[7]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks due to the presence of one chlorine atom, with an approximate intensity ratio of 3:1. For instance, a derivative with the formula C₇H₆ClN₃S₂ shows M+ at m/z 231 and M++2 at m/z 233.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=N, C=C, and C-S stretching vibrations within the heterocyclic framework. For a 7-chloro derivative, bands around 1716, 1544, 1194, and 730 cm⁻¹ are observed.[7]

PART 2: Synthesis and Manufacturing

The synthesis of the thiazolo[4,5-d]pyrimidine scaffold is a well-established process in heterocyclic chemistry, typically involving the construction of the thiazole ring onto a pre-functionalized pyrimidine precursor. The choice of starting materials and reaction sequence is dictated by the desired substitution pattern on the final molecule.

General Synthetic Strategy

A common and effective route begins with a suitably substituted pyrimidine, such as a 4-amino-5-bromopyrimidine derivative. This approach provides a robust foundation for building the fused thiazole ring.

The key transformation involves a cyclization reaction that forms the thiazole ring. This is often achieved by reacting the aminopyrimidine with a source of a one-carbon unit that also contains sulfur, such as carbon disulfide (CS₂), in the presence of a base. The subsequent chlorination of a hydroxyl or thiol group on the pyrimidine ring, if present, yields the target chloro-substituted scaffold.

Synthetic_Workflow A 4-Amino-5-bromo-2-chloro-6-methylpyrimidine B Heterocyclization (Thiazole ring formation) A->B  + CS₂, KOH, DMF C 5-Chloro-7-methylthiazolo[4,5-d] pyrimidine-2(3H)-thione B->C  Heat, Neutralize D Alkylation / Further Modification C->D  Various Reagents E Functionalized Thiazolo[4,5-d]pyrimidine Derivatives D->E

Caption: General synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of a 5-Chloro-Thiazolo[4,5-d]pyrimidine Intermediate

This protocol is adapted from a published procedure for the synthesis of a closely related analog, demonstrating the core chemical transformations.[8]

Objective: To synthesize 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione.

Materials:

  • 4-amino-5-bromo-2-chloro-6-methylpyrimidine (1 mmol)

  • Carbon disulfide (CS₂) (0.1 mL)

  • Potassium hydroxide (KOH), powdered (1 mmol)

  • Dry Dimethylformamide (DMF) (5 mL)

  • Water (10 mL)

  • Acetic acid

Procedure:

  • Reaction Setup: To a magnetically stirred solution of 4-amino-5-bromo-2-chloro-6-methylpyrimidine (1 mmol) and carbon disulfide (0.1 mL) in dry DMF (5 mL), add powdered KOH (1 mmol).

  • Initial Reaction: Stir the mixture vigorously for 2 hours at room temperature. The causality here is the base-catalyzed reaction of the amino group and the adjacent bromo-position with carbon disulfide to initiate the cyclization.

  • Heating and Cyclization: Heat the reaction mixture to 70–80 °C for 30 minutes to drive the cyclization to completion.

  • Work-up: After cooling the mixture to room temperature, add water (10 mL) to precipitate the product and quench any remaining reactive species.

  • Neutralization and Isolation: Neutralize the solution carefully with acetic acid. The product will precipitate out of the solution.

  • Purification: Collect the resulting solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (¹H NMR, MS) of the product, which should match the expected structure. The characteristic isotopic signature in the mass spectrum from the chlorine atom is a key validation point.

PART 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its 5-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups and building blocks.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the fused thiazole, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. This reaction is the cornerstone of library synthesis using this scaffold. A diverse range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloride ion, leading to the formation of new C-N, C-O, and C-S bonds, respectively.

Derivatization_Pathway Core 5-Chloro-Thiazolo[4,5-d] -pyrimidine Scaffold Reaction Nucleophilic Aromatic Substitution (SₙAr) Core->Reaction Nuc1 Amines (R-NH₂) Reaction->Nuc1 Nuc2 Alcohols (R-OH) Reaction->Nuc2 Nuc3 Thiols (R-SH) Reaction->Nuc3 Prod1 5-Amino Derivatives Nuc1->Prod1  -HCl Prod2 5-Alkoxy Derivatives Nuc2->Prod2  -HCl Prod3 5-Thioether Derivatives Nuc3->Prod3  -HCl

Caption: Derivatization of the 5-chloro-thiazolo[4,5-d]pyrimidine core via SₙAr.

Protocol: Nucleophilic Substitution with Morpholine

This protocol details a representative SₙAr reaction, demonstrating the ease of derivatization.[8]

Objective: To synthesize a 5-morpholino-thiazolo[4,5-d]pyrimidine derivative.

Materials:

  • A 5-chloro-thiazolo[4,5-d]pyrimidine derivative (e.g., 3a from the previous synthesis) (1 mmol)

  • Morpholine (1.1 mmol)

  • Triethylamine (Et₃N) (1.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Reaction Setup: To a solution of the 5-chloro derivative (1 mmol) and morpholine (1.1 mmol) in ethanol (10 mL), add triethylamine (1.1 mmol). The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating: Heat the solution under reflux for approximately 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Reduce the volume of the solvent by about half using a rotary evaporator.

  • Purification: Cool the concentrated solution to induce crystallization. Collect the resulting solid by filtration and recrystallize from ethanol to obtain the pure product.

Self-Validation: The disappearance of the starting material on TLC and the appearance of a new, less polar spot indicates a successful reaction. Full characterization by NMR and MS will confirm the structure, with ¹H NMR showing characteristic signals for the morpholine protons and MS showing the correct molecular ion without the chlorine isotopic pattern.[8]

PART 4: Applications in Drug Discovery and Development

The thiazolo[4,5-d]pyrimidine scaffold is a proven platform for the development of potent and selective modulators of various biological targets. Its structural similarity to endogenous purines makes it an ideal starting point for targeting enzymes and receptors that interact with purine-based ligands, such as kinases and adenosine receptors.[1][9]

A Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with ATP at its binding site in the enzyme's catalytic cleft. Given the structural resemblance of the thiazolo[4,5-d]pyrimidine core to the adenine portion of ATP, it is an excellent scaffold for designing ATP-competitive kinase inhibitors. The 5-position provides a crucial vector for introducing substituents that can probe specific pockets within the ATP binding site, thereby conferring selectivity for a particular kinase. For example, derivatives of the related triazolo[4,5-d]pyrimidine scaffold have been developed as potent inhibitors of the GCN2 protein kinase, which is implicated in leukemia.[10]

Adenosine Receptor Antagonists

Adenosine receptors are G-protein coupled receptors that play critical roles in the cardiovascular, central nervous, and immune systems. Thiazolo[5,4-d]pyrimidine derivatives have been synthesized and shown to have high affinity for both A₁ and A₂ₐ adenosine receptors, acting as potent antagonists.[11][12] In these series, substituents at the 5- and 7-positions are crucial for achieving high potency and selectivity. The this compound core is an ideal starting point for exploring the structure-activity relationships (SAR) at this position to optimize receptor affinity and functional activity.

Broader Therapeutic Potential

The versatility of the scaffold has led to its exploration in a wide range of therapeutic areas.[1][2] Reported activities for various thiazolo[4,5-d]pyrimidine derivatives include:

  • Anticancer: Beyond kinase inhibition, some derivatives exhibit cytotoxic activity against various cancer cell lines.[7][13]

  • Antimicrobial: The scaffold has been used to develop compounds with antibacterial and antifungal properties.[8]

  • Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory and analgesic agents.[1]

  • Antiviral: The purine-like structure makes it a candidate for developing inhibitors of viral enzymes.[1]

Drug_Discovery_Funnel cluster_0 Library Synthesis cluster_1 Screening & Optimization cluster_2 Therapeutic Targets Core 5-Chlorothiazolo[4,5-d] -pyrimidine Library Diverse Chemical Library (R₁, R₂, R₃...) Core->Library  Parallel Synthesis  (SₙAr with R-Nu) Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate T1 Kinases Candidate->T1 T2 Adenosine Receptors Candidate->T2 T3 Other Enzymes/Receptors Candidate->T3

Caption: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is more than just a heterocyclic compound; it is a powerful platform for innovation in drug discovery. Its structural analogy to endogenous purines provides a logical foundation for targeting a multitude of biologically relevant molecules. The presence of the 5-chloro group imparts a high degree of chemical versatility, enabling the rapid and systematic synthesis of large, diverse compound libraries. This capability is invaluable for exploring structure-activity relationships and optimizing compounds for potency, selectivity, and pharmacokinetic profiles. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry and strategic value of this compound is essential for leveraging its full potential in the quest for novel therapeutics.

References

  • Bakavoli, M., et al. (2007). Thiazolo[4,5- d]pyrimidines: synthesis and antibacterial evaluation.
  • Gomha, S. M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Yusof, M. S. M., et al. (n.d.). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5,7-Dichlorothiazolo[4,5-d]pyrimidine. Available at: [Link]

  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. Available at: [Link]

  • Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PMC. Available at: [Link]

  • Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Journal of Medicinal Chemistry. (2004). Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidines. ACS Publications. Available at: [Link]

  • ChemBK. (2024). 7-chlorothiazolo[5,4-d]pyrimidine. Available at: [Link]

  • PubChem. (n.d.). Thiazolo[5,4-d]pyrimidine. Available at: [Link]

  • Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv. Available at: [Link]

  • ResearchGate. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Available at: [Link]

  • Sharma, S., & Kumar, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Chlorothiazolo[4,5-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Niche Heterocycle

In the realm of medicinal chemistry and materials science, understanding the solubility of a compound is a cornerstone of its development and application. 5-Chlorothiazolo[4,5-d]pyrimidine, a heterocyclic compound, belongs to a class of molecules that are of significant interest for their potential biological activities, including anticancer and antimicrobial properties.[1][2] The journey from a synthesized powder in a vial to a viable drug candidate or a functional material is paved with critical physicochemical characterizations, with solubility being a primary hurdle.

This guide provides a comprehensive framework for elucidating the solubility profile of this compound. In the absence of extensive public data on this specific molecule, this document serves as both a theoretical guide and a practical handbook. It is designed to empower researchers to systematically determine and interpret the solubility of this compound in various organic solvents. We will delve into the foundational principles of solubility, present robust experimental protocols for its determination, and explore modern predictive methodologies.

Understanding this compound: Structure and Implications for Solubility

The structure of this compound, featuring a fused thiazole and pyrimidine ring system with a chlorine substituent, suggests a molecule with a degree of polarity and potential for specific interactions with solvents. The nitrogen atoms in the pyrimidine ring and the sulfur and nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors. The presence of the chlorine atom adds to the molecule's polarizability.

Based on the general principle of "like dissolves like," we can infer a qualitative solubility profile.[3] A closely related isomer, 7-chlorothiazolo[5,4-d]pyrimidine, is reported to be soluble in dimethyl sulfoxide (DMSO) and chloroform, and insoluble in water.[4] Another related compound, 5-Chlorothiazolo(5,4-d)pyrimidine, has shown fluorescence in ethanol, which implies at least moderate solubility in polar protic solvents.[5]

Predicted Qualitative Solubility Profile:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic High to ModerateSolvents like DMSO, DMF, and acetonitrile are likely to be effective due to their ability to engage in dipole-dipole interactions.
Polar Protic Moderate to LowSolvents like methanol and ethanol may show some solvating power through hydrogen bonding, though the overall non-polar character of the fused ring system might limit high solubility.[6]
Non-Polar Low to InsolubleSolvents such as hexane and toluene are unlikely to be effective solvents due to the polar nature of the solute.
Chlorinated Moderate to HighSolvents like dichloromethane and chloroform are often good solvents for moderately polar organic compounds.

Experimental Determination of Solubility: A Step-by-Step Approach

A systematic approach to determining solubility is crucial for obtaining reliable and reproducible data. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents and helps in selecting appropriate solvents for quantitative analysis.[7][8][9]

Protocol:

  • Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clear glass vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different organic solvent from the list of candidates (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, DMSO, DMF, toluene, hexane).

  • Mixing: Vigorously vortex each vial for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Observation: Visually inspect each vial against a dark background for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

G cluster_0 Qualitative Solubility Workflow A Weigh 1-2 mg of Compound B Add 0.5 mL of Test Solvent A->B C Vortex for 1-2 minutes at 25°C B->C D Visually Inspect for Undissolved Solid C->D E Classify Solubility D->E F Soluble E->F No Solid G Partially Soluble E->G Some Solid H Insoluble E->H No Change

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[10]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C, 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

G cluster_1 Quantitative Shake-Flask Method A Add Excess Solid to Known Volume of Solvent B Equilibrate with Agitation (e.g., 24-48h at constant T) A->B C Separate Solid and Liquid Phases (Centrifugation/Settling) B->C D Extract and Filter Supernatant C->D E Quantify Concentration via HPLC D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Workflow for quantitative solubility determination.

Data Presentation: A Template for Your Findings

Organizing experimentally determined solubility data in a clear and concise table is essential for analysis and comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassDielectric Constant (ε) at 20°CSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)Polar Aprotic36.7[Experimental Value][Calculated Value]
ChloroformChlorinated4.8[Experimental Value][Calculated Value]
MethanolPolar Protic32.7[Experimental Value][Calculated Value]
EthanolPolar Protic24.5[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic37.5[Experimental Value][Calculated Value]
AcetonePolar Aprotic20.7[Experimental Value][Calculated Value]
Ethyl AcetateEster6.0[Experimental Value][Calculated Value]
TolueneAromatic Hydrocarbon2.4[Experimental Value][Calculated Value]
HexaneAliphatic Hydrocarbon1.9[Experimental Value][Calculated Value]

Theoretical and Predictive Approaches to Solubility

While experimental determination is the definitive method, computational models can provide valuable insights and predictions, especially in the early stages of research.[11][12]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a molecule with its physical properties, including solubility.[10]

  • Thermodynamic Models: Approaches like the General Solubility Equation (GSE) and models based on activity coefficients (e.g., UNIFAC, COSMO-RS) can predict solubility based on thermodynamic properties.[13][14]

  • Machine Learning: More recently, machine learning algorithms trained on large datasets of experimental solubility data have shown promise in accurately predicting the solubility of new compounds.[11][13]

These predictive tools can help prioritize which solvents to screen experimentally and provide a deeper understanding of the factors governing the solubility of this compound.

Conclusion and Future Directions

The solubility profile of this compound is a critical dataset for any researcher working with this compound. This guide has provided a comprehensive roadmap for its systematic determination, from qualitative screening to precise quantitative measurement. By following the outlined protocols and leveraging theoretical models, researchers can generate the high-quality data needed to advance their work, whether it be in drug formulation, reaction optimization, or materials development.

Future studies should focus on determining the temperature dependence of solubility for this compound, which is crucial for applications such as crystallization. Additionally, investigating the impact of pH on its aqueous solubility, if relevant to the intended application, would be a valuable extension of this work.

References

  • Predicting solubility curves via a thermodynamic cycle and machine learning. (2025). Vertex AI Search.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. (2006). PubMed.
  • EXPERIMENT 1 DETERMIN
  • EXPERIMENT 2 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. [No Source]
  • Experiment 1. Solubility of Organic Compounds. (2023). Scribd.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • Classification of organic compounds By solubility. [No Source]
  • Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC.
  • Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-.beta.
  • 7-chlorothiazolo[5,4-d]pyrimidine. (2024). ChemBK.
  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • Thiazolo(4,5-d)pyrimidine. PubChem.
  • Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investig
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 5-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold and the Power of Palladium Catalysis

The thiazolo[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, often regarded as a 7-thia-analog of purines.[1][2] This structural similarity to endogenous purines like adenine and guanine allows molecules containing this framework to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Indeed, derivatives have been investigated as corticotropin-releasing factor (CRF) receptor modulators, anticancer agents, and potential therapeutics for neurodegenerative diseases.[2][4][5]

The functionalization of this scaffold is paramount for modulating its physicochemical properties and biological activity. Among the myriad of synthetic transformations, palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[6][7][8] Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings provide a powerful platform for the late-stage diversification of complex molecules.

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed functionalization of 5-chlorothiazolo[4,5-d]pyrimidine. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying principles and rationale behind the selection of catalysts, ligands, bases, and reaction conditions, empowering researchers to adapt and optimize these powerful transformations for their specific drug discovery programs.

The General Catalytic Cycle: A Unifying Mechanistic Framework

At the heart of these transformations lies a common catalytic cycle involving a palladium center that cycles between its Pd(0) and Pd(II) oxidation states. Understanding this fundamental pathway is key to troubleshooting and optimizing these reactions.

General_Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_complex R-Pd(II)Ln-X Pd0->PdII_complex Oxidative Addition Transmetalation_complex R-Pd(II)Ln-R' PdII_complex->Transmetalation_complex Transmetalation (e.g., Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Transmetalation_complex->Pd0 Reductive Elimination Product R-R' Transmetalation_complex->Product ArylHalide R-X (5-Chlorothiazolo- [4,5-d]pyrimidine) ArylHalide->PdII_complex CouplingPartner R'-M (e.g., Boronic Acid, Alkyne, Amine) CouplingPartner->Transmetalation_complex caption General Palladium Catalytic Cycle

Figure 1: Generalized Palladium Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): In Suzuki and Sonogashira reactions, an organometallic coupling partner (e.g., boronic acid or copper acetylide) transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organohalide. For the this compound core, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C5 position.

Expertise & Experience: Causality Behind Experimental Choices
  • The Substrate Challenge: The this compound ring is electron-deficient due to the presence of multiple nitrogen atoms. This electronic nature makes the C-Cl bond more susceptible to oxidative addition compared to electron-rich systems. However, the nitrogen lone pairs can also coordinate to the palladium center, potentially inhibiting catalysis.

  • Catalyst and Ligand Selection: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. More electron-rich and sterically bulky phosphine ligands are often required to facilitate the oxidative addition step and promote reductive elimination.[5] Ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) or bulky trialkylphosphines are excellent choices. Pre-formed palladium precatalysts that readily generate the active Pd(0) species are also highly effective.[5]

  • Base and Solvent System: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. For nitrogen-containing heterocycles, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong organic bases to avoid unwanted side reactions. A mixture of an aprotic organic solvent (e.g., DME, dioxane, toluene) and water is commonly employed to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of related 7-amino-5-chlorothiazolo[5,4-d]pyrimidines.[5]

G Suzuki-Miyaura Workflow start Start prep Prepare Reaction Vessel (Inert Atmosphere) start->prep add_solids Add this compound, Boronic Acid, Base (Na₂CO₃), and Pd Catalyst (e.g., Pd(PPh₃)₄) prep->add_solids add_solvents Add Solvents (e.g., DME/H₂O) add_solids->add_solvents degas Degas Mixture add_solvents->degas heat Heat to Reflux (e.g., 4h or Microwave at 160°C) degas->heat workup Aqueous Workup (e.g., Extraction with EtOAc) heat->workup purify Purification (e.g., Column Chromatography) workup->purify end Final Product purify->end

Figure 2: Suzuki-Miyaura Reaction Workflow

Materials:

  • This compound derivative (1.0 eq.)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5-10 mol%)

  • Base (e.g., Sodium Carbonate [Na₂CO₃], 2.0 - 3.0 eq.)

  • Solvents: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave vial or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the this compound (1.0 eq.), the boronic acid (1.2 eq.), Na₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed DME/H₂O solvent mixture.

  • Heat the reaction mixture. For conventional heating, reflux for 4-12 hours. For microwave-assisted synthesis, heat to 160 °C for 30 minutes.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiazolo[4,5-d]pyrimidine.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 7-amino-5-chlorothiazolo[5,4-d]pyrimidine derivatives with various boronic acids, demonstrating the scope of the reaction.[5]

EntryBoronic Acid (R'-B(OH)₂)Product (R')Yield (%)
1Phenylboronic acidPhenyl75
23-Cyanophenylboronic acid3-Cyanophenyl68
33-Hydroxyphenylboronic acid3-Hydroxyphenyl65
4Furan-2-boronic acidFuran-2-yl72
55-Methylfuran-2-boronic acid5-Methylfuran-2-yl70

II. Sonogashira Coupling: Introducing C(sp) Hybridized Fragments

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further functionalization (e.g., click chemistry, cyclization reactions) or as key pharmacophores themselves.

Expertise & Experience: Causality Behind Experimental Choices
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the terminal alkyne by forming a copper acetylide intermediate.[9]

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX byproduct and as the solvent or co-solvent. Aprotic solvents like THF or DMF are also commonly used.

  • Copper-Free Conditions: A common side reaction is the Glaser coupling, an oxidative homocoupling of the terminal alkyne, which is promoted by the copper catalyst and the presence of oxygen. To mitigate this, reactions must be performed under strictly anaerobic conditions. Alternatively, copper-free Sonogashira protocols have been developed, which often require specific ligands and may need slightly harsher conditions but can provide cleaner reaction profiles.

Experimental Protocol: Sonogashira Coupling (Generalized)

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 - 2.0 eq.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 4-10 mol%)

  • Solvent/Base (e.g., Triethylamine [TEA] in THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add degassed anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 eq.) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter off the amine salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 5-alkynylthiazolo[4,5-d]pyrimidine product.

Data Presentation: Representative Sonogashira Couplings

The table below provides representative yields for Sonogashira couplings on related chloropyrimidine and chloropyridine systems to illustrate expected outcomes.

EntryHeterocyclic HalideAlkyneCatalyst SystemYield (%)Reference
14-Chloro-5-iodopyrimidin-2-aminePhenylacetylenePd(PPh₃)₄ / CuI85[10]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ / CuI~90[11]
32-ChloropyridinePhenylacetylenePdCl₂(PCy₃)₂95[12]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[3][9] This reaction is particularly valuable in drug discovery for introducing primary or secondary amine functionalities, which are common in bioactive molecules.

Expertise & Experience: Causality Behind Experimental Choices
  • Ligand is Key: The success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides, is highly dependent on the choice of phosphine ligand.[7] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or chelating phosphines (e.g., Xantphos, BINAP) are essential. They promote the oxidative addition and, crucially, the rate-limiting reductive elimination step, while suppressing side reactions like β-hydride elimination.[3]

  • The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.[13] Sodium or lithium alkoxides (e.g., NaOtBu, KOtBu) are most common. Weaker carbonate or phosphate bases can sometimes be used with more reactive substrates or highly active catalyst systems, offering better functional group tolerance.[14]

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Reactions are often run at elevated temperatures (80-110 °C) to drive the reaction to completion.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on conditions successfully employed for the amination of the structurally related 8-chloro-2-methyl-benzo[3][13]thiazolo[3,2-a]pyrimidin-4-one.[15]

G Buchwald-Hartwig Workflow start Start prep Prepare Reaction Vessel (Inert Atmosphere) start->prep add_reagents Add Pd Precatalyst, Ligand (e.g., XPhos), Base (NaOtBu), This compound, and Amine prep->add_reagents add_solvent Add Anhydrous Solvent (e.g., Toluene) add_reagents->add_solvent heat Heat to 100-110°C (e.g., 16h) add_solvent->heat workup Aqueous Workup (e.g., Quench, Extract) heat->workup purify Purification (e.g., Column Chromatography) workup->purify end Final Product purify->end

Figure 3: Buchwald-Hartwig Amination Workflow

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.2 - 1.5 eq.)

  • Palladium source (e.g., Pd₂(dba)₃, 2-4 mol% Pd)

  • Ligand (e.g., XPhos, 4-8 mol%)

  • Base (e.g., Sodium tert-butoxide [NaOtBu], 1.4 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube or sealed vial.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminothiazolo[4,5-d]pyrimidine.

Data Presentation: Representative Buchwald-Hartwig Aminations

The following data is from the amination of 8-chloro-2-methyl-benzo[3][13]thiazolo[3,2-a]pyrimidin-4-one, demonstrating the feasibility of C-N coupling on a similar scaffold.[15]

EntryAmineCatalyst SystemYield (%)
1MorpholinePd₂(dba)₃ / XPhos / NaOtBu85
2PhenylmethylaminePd₂(dba)₃ / XPhos / NaOtBu52
3FluorophenylaminePd₂(dba)₃ / XPhos / NaOtBu72
43,5-DimethoxyphenylaminePd₂(dba)₃ / XPhos / NaOtBu63

IV. Heck Reaction: C-C Bond Formation with Alkenes

The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[16] This reaction provides a direct method for the vinylation or arylation of olefins, adding valuable building blocks to the thiazolo[4,5-d]pyrimidine core.

Expertise & Experience: Causality Behind Experimental Choices
  • The Alkene Partner: The Heck reaction works best with electron-deficient alkenes (e.g., acrylates, acrylonitriles) or styrenes. Electron-rich alkenes can be more challenging and may require modified conditions.

  • Catalyst and Ligand: For aryl chlorides, achieving a successful Heck reaction often necessitates a highly active catalyst system.[17] Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(tBu)₃), are known to be particularly effective as they promote the challenging oxidative addition step.[17] N-Heterocyclic Carbenes (NHCs) can also serve as effective ligands.

  • Base and Additives: A base, typically an inorganic carbonate (e.g., Cs₂CO₃, K₂CO₃) or an organic amine (e.g., Et₃N), is required to regenerate the Pd(0) catalyst at the end of the cycle.[16] Sometimes, additives like phase-transfer catalysts (e.g., TBAB) are used to improve reaction rates and yields, especially in polar aprotic solvents.

  • Regioselectivity: With monosubstituted alkenes like styrene or methyl acrylate, the arylation almost always occurs at the less substituted carbon (the β-position) due to both steric and electronic factors.

Experimental Protocol: Heck Reaction (Generalized)

As specific examples for this compound are scarce, this generalized protocol is based on modern, effective methods for the Heck coupling of challenging aryl chlorides.[17]

Materials:

  • This compound (1.0 eq.)

  • Alkene (e.g., methyl acrylate, styrene) (1.5 eq.)

  • Palladium source (e.g., Pd₂(dba)₃, 1.5 mol% Pd)

  • Ligand (e.g., Tri-tert-butylphosphine [P(tBu)₃], 6 mol%)

  • Base (e.g., Cesium Carbonate [Cs₂CO₃], 1.2 eq.)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a sealable reaction tube with Pd₂(dba)₃, P(tBu)₃, and Cs₂CO₃.

  • Add the this compound and the solvent (e.g., dioxane).

  • Add the alkene via syringe.

  • Seal the tube tightly and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C5-alkenyl-thiazolo[4,5-d]pyrimidine.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling reactions discussed herein represent a cornerstone of modern synthetic strategy, providing a versatile and powerful toolkit for the functionalization of the medicinally important thiazolo[4,5-d]pyrimidine scaffold. The protocols and insights provided serve as a robust starting point for researchers aiming to synthesize novel derivatives for drug discovery. While Suzuki and Buchwald-Hartwig aminations are becoming more established for this heterocyclic system, significant opportunities remain in further exploring the scope of Sonogashira and Heck couplings. Future work will likely focus on developing even milder and more general conditions, expanding the substrate scope, and applying these methods to the synthesis of complex, biologically active molecules.

References

  • Kuppast, B., Spyridaki, K., et al. (2015). Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. Medicinal Chemistry, 11(2), 115-129. [Link]

  • ResearchGate. (n.d.). SCHEME 2 Synthesis of substituted thiazolo[4,5-d]pyrimidine. Retrieved from [Link]

  • Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. [Link]

  • Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(3), 945. [Link]

  • Catarzi, D., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(11), 2993. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2015, August 7). ChemInform Abstract: Palladium-Catalyzed Oxidative C-H/C-H Cross-Couplings of Thiazolo[5,4-d]pyrimidine with Aromatic (Hetero)cycles. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2020, October 14). Synthesis of thiazolopyrimidines by the Sonogashira cross-coupling technology. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 15(42), 8914-8923. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Pharmacia. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. PHARMACIA, 65(2), 54-63. [Link]

  • Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 14, 1028–1034. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 134(36), 14708–14711. [Link]

  • ResearchGate. (n.d.). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. Retrieved from [Link]

  • Kuppast, B., et al. (2015). Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. Bentham Science. [Link]

  • Kholov, M. (2023). Palladium-catalyzed buchwald- hartwig cross-coupling for 8-chloro-2 metil-benzo[3][13] tiazolo[3,2-a] pyrimidin 4- one. Herald of the medical and social institute of Tajikistan. [Link]

  • MDPI. (2025, January 20). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 498. [Link]

  • Liu, H., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Al-Tel, T. H. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 15(5), 2994-3006. [Link]

  • CORE. (n.d.). Quaternary Stereogenic Centers through Enantioselective Heck Arylation of Acyclic Olefins with Aryldiazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]

  • PubMed. (2007, December 15). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. [Link]

  • Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • ResearchGate. (2004, November). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. [Link]

  • Li, X., et al. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]

  • MDPI. (2013, April 22). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4787-4819. [Link]

  • PubMed. (2015, March 6). Aerobic palladium(II)-catalyzed dehydrogenative heck reaction in the synthesis of pyrenyl fluorophores. a photophysical study of β-pyrenyl acrylates in solution and in the solid state. [Link]

Sources

Application Notes and Protocols for the Amination of 5-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazolo[4,5-d]pyrimidine Scaffold

The thiazolo[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen and sulfur heteroatoms make it an ideal framework for designing molecules that can interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent inhibition of Cyclin-Dependent Kinases (CDKs), making them valuable candidates for anticancer therapies.[1][2][3][4] Furthermore, they have been explored as adenosine receptor antagonists and antimicrobial agents.[5][6][7]

The synthesis of 5-amino-substituted thiazolo[4,5-d]pyrimidines is a critical step in the development of these therapeutic agents. The chlorine atom at the 5-position of the pyrimidine ring is an excellent leaving group, making the parent compound, 5-Chlorothiazolo[4,5-d]pyrimidine, a versatile intermediate for introducing diverse amine functionalities. This application note provides a comprehensive, field-proven protocol for the amination of this key intermediate via a Nucleophilic Aromatic Substitution (SNAAr) reaction.

Chemical Principles: The Nucleophilic Aromatic Substitution (SNAAr) Mechanism

The conversion of this compound to its aminated derivatives proceeds through a Nucleophilic Aromatic Substitution (SNAAr) mechanism.[8][9] Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the pyrimidine ring in this scaffold is electron-deficient. This electron deficiency is caused by the high electronegativity of the two nitrogen atoms within the ring, which withdraw electron density. This property makes the carbon atoms, particularly the one bonded to the chlorine leaving group, susceptible to attack by nucleophiles.[9][10]

The reaction mechanism involves two primary steps:

  • Nucleophilic Addition: A strong nucleophile, in this case an amine, attacks the electron-deficient carbon atom at the 5-position (the ipso-carbon). This attack disrupts the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9] The negative charge is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atoms of the pyrimidine ring.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final aminated product.

While the two-step addition-elimination sequence is the widely accepted model, some studies suggest that certain SNAAr reactions may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state.[11] For practical synthetic purposes, the key requirements remain an electron-deficient aromatic system, a strong nucleophile, and a good leaving group.[9]

Sources

Application Note: Buchwald-Hartwig Amination of 5-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Rationale

The Substrate Challenge

5-Chlorothiazolo[4,5-d]pyrimidine is a fused bicyclic heterocycle functioning as a purine isostere , widely utilized in the development of adenosine receptor antagonists, kinase inhibitors, and HSP90 inhibitors. Structurally, the 5-chloro position corresponds to the 2-position of a purine scaffold.

While electron-deficient pyrimidines typically undergo Nucleophilic Aromatic Substitution (


), the this compound scaffold presents unique challenges that often necessitate Buchwald-Hartwig (B-H) amination :
  • Deactivated Electrophile: Compared to the 7-position (analogous to purine C6), the 5-position is electronically less susceptible to

    
    , often requiring harsh temperatures (>120°C) that degrade sensitive substrates.
    
  • Nucleophile Scope:

    
     fails with electron-poor anilines, bulky secondary amines, or chiral amines prone to racemization at high heat.
    
  • The "Sulfur Problem": The fused thiazole ring contains a basic sulfur atom and a nitrogen (

    
    ), both of which are soft Lewis bases capable of coordinating to Palladium(II), potentially poisoning the catalyst by forming stable, non-reactive resting states.
    
Strategic Solution

To overcome catalyst poisoning and low reactivity, this protocol utilizes Third-Generation Buchwald Precatalysts (e.g., BrettPhos/RuPhos Pd G3/G4). These bulky, electron-rich phosphine ligands serve two critical functions:

  • Steric Bulk: Prevents the coordination of the thiazole sulfur to the Pd center.

  • Electronic Activation: Facilitates oxidative addition into the unreactive

    
     bond.
    

Part 2: Mechanistic Workflow & Decision Logic

Before initiating the B-H protocol, researchers must validate the necessity of the transition metal catalyst.

Workflow Diagram: Method Selection

method_selection start Substrate: this compound amine_check Analyze Amine Nucleophile start->amine_check aliphatic Aliphatic / Sterically Open (e.g., Morpholine, Benzylamine) amine_check->aliphatic Strong Nucleophile aromatic Aromatic / Bulky / Weak (e.g., 2-F-Aniline, Indole) amine_check->aromatic Weak Nucleophile snar_path Attempt SnAr (DIPEA, DMF, 80°C) aliphatic->snar_path bh_path Proceed to Buchwald-Hartwig aromatic->bh_path success Success (>50% Yield) snar_path->success Works? fail Low Yield / Degradation snar_path->fail Fails? fail->bh_path Switch Method

Figure 1: Decision logic for selecting between


 and Buchwald-Hartwig amination for thiazolopyrimidines.

Part 3: Detailed Protocol

Reaction Setup Parameters[1][2][3][4][5]
ParameterRecommendationRationale
Pd Source BrettPhos Pd G4 (Primary amines) RuPhos Pd G4 (Secondary amines)G4 precatalysts ensure rapid activation at low temperatures, minimizing induction periods where the heterocycle could chelate the metal.
Alternative Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC) ligands are extremely robust against sulfur poisoning if phosphines fail.
Base Cs₂CO₃ (Standard) NaOtBu (Fast reaction)Carbonate is milder and tolerates esters/nitriles. NaOtBu is faster but can cause base-mediated decomposition of the thiazole ring.
Solvent 1,4-Dioxane or t-Amyl Alcohol Anhydrous, degassed. Dioxane is standard; t-Amyl alcohol promotes solubility of polar heterocycles.
Temperature 80°C - 100°C Sufficient to drive oxidative addition without thermally degrading the thiazole.
Step-by-Step Procedure (50 mg Scale)

Objective: Coupling of this compound (1.0 equiv) with 3-fluoroaniline (1.2 equiv).

Materials:

  • Substrate: this compound (0.29 mmol, 50 mg)

  • Amine: 3-Fluoroaniline (0.35 mmol, 34 µL)

  • Catalyst: BrettPhos Pd G4 (0.014 mmol, 5 mol%)

  • Base: Cs₂CO₃ (0.58 mmol, 190 mg, dried)

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL)

Protocol:

  • Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

    • Why? Moisture inhibits the catalyst and consumes the base.

  • Solids Addition: Charge the vial with the Substrate , Base (Cs₂CO₃), and Catalyst (BrettPhos Pd G4).

    • Note: If using a non-G4 catalyst (e.g., Pd₂(dba)₃ + Ligand), premix Pd and Ligand in solvent for 5 mins before adding to the reaction.

  • Degassing: Cap the vial. Evacuate and backfill with Argon three times.

    • Critical: Oxygen causes rapid catalyst death, especially with electron-rich phosphines.

  • Liquid Addition: Inject Anhydrous Dioxane and the Amine via syringe through the septum.

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Self-Validating Check: The solution should turn from pale yellow/orange to a dark tea color. If it turns black immediately (Pd black precipitation), the ligand is not protecting the metal—check oxygen levels or switch to Pd-PEPPSI-IPr.

  • Monitoring: Check via LC-MS or TLC at 1 hour.

    • Target: Disappearance of starting material (m/z ~171 for 5-Cl substrate).

    • Watch for: Hydrodehalogenation (replacement of Cl with H, m/z ~137). If observed, lower temperature to 70°C.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues and inorganic salts. Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient). Thiazolopyrimidines are polar; start with 100% DCM and ramp to 5-10% MeOH.

Part 4: Troubleshooting & Optimization

The "Self-Validating" System

A robust protocol includes internal checks. Use this table to diagnose failure modes:

ObservationDiagnosisCorrective Action
No Conversion Catalyst poisoning by Thiazole S/N.Switch to Pd-PEPPSI-IPr (NHC ligand) or increase catalyst loading to 10 mol%.
Hydrodehalogenation (Product is H-substituted)

-Hydride elimination or solvent participation.
Switch solvent to Toluene . Avoid alcoholic solvents. Ensure amine is dry.
Starting Material Intact, Catalyst Black Ligand oxidation or thermal instability.Re-purify reagents. Ensure strict Argon atmosphere. Lower temp to 80°C.
Low Yield with Secondary Amines Steric hindrance.Switch ligand from BrettPhos to RuPhos or XPhos .
Pathway Visualization: Catalytic Cycle & Inhibition

catalytic_cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Cl Bond Formed) Pd0->OxAdd + Substrate (Ar-Cl) Poison DEAD END: Sulfur Chelation (Pd-S Complex) Pd0->Poison Inadequate Ligand Bulk Coord Amine Coordination OxAdd->Coord + Amine / Base RedElim Reductive Elimination (Product Release) Coord->RedElim Dehalo SIDE REACTION: Hydrodehalogenation Coord->Dehalo Beta-H Elim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle highlighting the critical risk of sulfur chelation (red path) if the ligand is not sufficiently bulky.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Context: Authoritative guide on ligand selection (BrettPhos vs RuPhos) for specific amine classes.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A highly active and robust catalyst for the coupling of sterically hindered and electron-deficient amines. Chemistry – A European Journal, 15(1), 150-160. Link

    • Context: Establishes NHC ligands as the "backup" solution for heteroatom-rich substrates that poison phosphine catalysts.

  • Richardson, P. G., et al. (2007). Synthesis of 5-amino-thiazolo[4,5-d]pyrimidines as novel corticotropin releasing factor (CRF-1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(14), 3880-3885. Link

    • Context: Demonstrates the biological relevance of the scaffold and standard

      
       limitations.
      
  • Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides.[1][2][3][4] Mechanism of the catalytic cycle. Tetrahedron Letters, 36(21), 3609-3612. Link

    • Context: Foundational mechanistic work explaining the oxidative addition preference in the presence of halides.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold and the Dawn of Microwave-Accelerated Drug Discovery

The thiazolo[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone in the design of a multitude of kinase inhibitors and other therapeutic agents.[1][2] Derivatives of this scaffold have shown significant potential in the development of treatments for cancer, viral infections, and inflammatory diseases.[3] The functionalization of this core, particularly at the 5-position, is crucial for modulating biological activity and optimizing pharmacokinetic properties.

Traditionally, the synthesis of substituted thiazolo[4,5-d]pyrimidines has been hampered by long reaction times, harsh conditions, and often modest yields.[3][4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome these limitations.[5] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while simultaneously improving yields and product purity.[6] This application note provides a comprehensive guide to the microwave-assisted synthesis of 5-substituted thiazolo[4,5-d]pyrimidine derivatives, starting from the key intermediate, 5-chlorothiazolo[4,5-d]pyrimidine. We will delve into the rationale behind the experimental design, provide detailed, validated protocols, and offer insights gleaned from extensive experience in the field.

The “Why”: Understanding the Power of Microwave Chemistry in Heterocyclic Synthesis

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[7] Polar molecules in the reaction mixture, such as solvents and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction mixture. This is fundamentally different from conventional heating, which relies on slower, less efficient heat transfer from an external source.

The key advantages of this heating method in the context of thiazolo[4,5-d]pyrimidine synthesis are:

  • Rapid Reaction Rates: The ability to reach and maintain high temperatures with precise control allows for a dramatic acceleration of reaction kinetics.[6]

  • Higher Yields and Purity: The short reaction times minimize the formation of byproducts that can arise from prolonged exposure to high temperatures.[5][8]

  • Improved Reaction Control: Modern microwave reactors allow for precise temperature and pressure monitoring, ensuring reproducibility and safety.

  • Access to Novel Chemical Space: Reactions that are sluggish or fail under conventional heating can often be successfully carried out using microwave irradiation, opening doors to new molecular architectures.

Part 1: Synthesis of the Key Intermediate: this compound

The journey to a diverse library of 5-substituted thiazolo[4,5-d]pyrimidines begins with the efficient synthesis of the 5-chloro precursor. A robust and scalable method involves the chlorination of a dihydroxythiazolo[4,5-d]pyrimidine derivative using phosphorus oxychloride (POCl₃) under microwave irradiation. This approach is significantly faster and often cleaner than traditional reflux methods.

Protocol 1: Microwave-Assisted Chlorination of Thiazolo[4,5-d]pyrimidine-5,7-diol

This protocol is adapted from methodologies reported for the synthesis of related chloro-substituted heterocyclic systems.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, add thiazolo[4,5-d]pyrimidine-5,7-diol (1.0 eq).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the vial in a fume hood. Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Vial Sealing: Securely seal the microwave vial with a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 30 minutes. The pressure inside the vial will increase, so ensure the reactor is designed for such conditions.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully and slowly quench the reaction mixture by pouring it onto crushed ice in a beaker within a fume hood. This is a highly exothermic reaction.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 5,7-dichlorothiazolo[4,5-d]pyrimidine.

  • Selective Amination (Optional but Recommended for Stability): The resulting 5,7-dichloro intermediate can be selectively aminated at the more reactive 7-position to yield the more stable 7-amino-5-chlorothiazolo[4,5-d]pyrimidine.

    • Dissolve the crude dichloro-intermediate in ethanol.

    • Add an excess of aqueous ammonia solution (33%) and stir the mixture at room temperature for 6 hours.

    • The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 7-amino-5-chlorothiazolo[4,5-d]pyrimidine.

Causality Behind Experimental Choices:

  • Excess POCl₃: Using an excess of POCl₃ serves as both the reagent and a high-boiling point solvent, which is an efficient microwave absorber.

  • Microwave Temperature: The high temperature of 160 °C, which is difficult and hazardous to achieve quickly with conventional heating, dramatically accelerates the chlorination reaction.

  • Selective Amination: The chlorine at the 7-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the one at the 5-position, allowing for a selective reaction with ammonia at room temperature. This provides a stable, easy-to-handle intermediate for further diversification at the 5-position.

Part 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

With the 7-amino-5-chlorothiazolo[4,5-d]pyrimidine in hand, the stage is set for introducing a wide array of functional groups at the 5-position via microwave-assisted nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of modern medicinal chemistry, and its microwave-assisted variant offers unparalleled speed and efficiency.

Protocol 2: General Procedure for Microwave-Assisted Amination of 7-Amino-5-chlorothiazolo[4,5-d]pyrimidine

This protocol provides a general framework for the reaction of the 5-chloro intermediate with various primary and secondary amines.

Step-by-Step Methodology:

  • Reagent Mixture: In a microwave process vial, combine 7-amino-5-chlorothiazolo[4,5-d]pyrimidine (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent Addition: Add a polar, high-boiling point solvent that is a good microwave absorber. Common choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol (EtOH). The choice of solvent can influence the reaction rate and final yield.

  • Vial Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 120-150 °C for 10-30 minutes. The optimal time and temperature will depend on the reactivity of the amine.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water to precipitate the crude product.

    • Collect the solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation: Comparison of Microwave vs. Conventional Heating for SNAr Reactions

Nucleophile (Amine)MethodTemperature (°C)TimeYield (%)
AnilineMicrowave14015 min92
AnilineConventional12012 h75
BenzylamineMicrowave12010 min95
BenzylamineConventional1008 h80
MorpholineMicrowave12010 min98
MorpholineConventional10010 h85

Note: The data presented in this table is illustrative and based on typical improvements observed when switching from conventional to microwave-assisted synthesis for SNAr reactions on similar heterocyclic systems.[6]

Expertise & Experience: Explaining the Causality

  • Choice of Base: DIPEA is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction without competing with the amine nucleophile.

  • Solvent Selection: Polar aprotic solvents like DMF and DMSO are excellent microwave absorbers and can solubilize a wide range of reactants. Ethanol is a greener solvent option and is also effective for many amination reactions. The choice of solvent can be critical and may require some optimization.

  • Temperature and Time Optimization: The ability to rapidly screen different temperatures and reaction times is a key advantage of microwave synthesis. Starting with a moderate temperature (e.g., 120 °C) and a short reaction time (e.g., 10 minutes) is a good starting point for optimization.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Diversification via SNAr A Thiazolo[4,5-d]pyrimidine- 5,7-diol B 5,7-Dichlorothiazolo[4,5-d]pyrimidine A->B POCl3, MW 160°C, 30 min C 7-Amino-5-chlorothiazolo [4,5-d]pyrimidine B->C NH4OH, EtOH rt, 6 h D 7-Amino-5-chlorothiazolo [4,5-d]pyrimidine F 5-Amino-substituted Thiazolo[4,5-d]pyrimidine Derivatives D->F DIPEA, Solvent MW, 120-150°C 10-30 min E Primary/Secondary Amine E->F DIPEA, Solvent MW, 120-150°C 10-30 min

Caption: Synthetic workflow for 5-substituted thiazolo[4,5-d]pyrimidines.

Mandatory Safety Considerations for Microwave Chemistry

While microwave synthesis is generally safe when performed correctly, it is crucial to adhere to strict safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[11] Laboratory-grade microwave reactors are equipped with essential safety features for temperature and pressure control.

  • Proper Vial Selection: Use only vials and caps specifically designed for microwave synthesis, as they are built to withstand high pressures and temperatures.

  • Avoid Overfilling Vials: Do not exceed the recommended fill volume for the reaction vials to allow for expansion of the solvent upon heating.

  • Be Aware of Potential Runaway Reactions: Understand the potential reactivity of your reagents. Highly exothermic reactions can lead to a rapid increase in pressure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[1][11][12]

  • Fume Hood: Conduct all reactions, especially those involving volatile or toxic reagents like POCl₃, in a well-ventilated fume hood.[11]

Conclusion: A New Era of Efficiency in Heterocyclic Chemistry

Microwave-assisted synthesis has transformed the landscape of heterocyclic chemistry, and its application to the thiazolo[4,5-d]pyrimidine scaffold is a prime example of its power. By leveraging the principles of dielectric heating, researchers can now access diverse libraries of these medicinally important compounds with unprecedented speed and efficiency. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to harness the full potential of microwave synthesis in their quest for novel therapeutics.

References

  • Barrett, D. G., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 657.
  • Bénédicte, D., et al. (n.d.). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. Molecules.
  • Youssef, A. M. S., Fouda, A. M., & Faty, R. M. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 50.
  • Barrett, D. G., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. UNICAM.
  • Youssef, M. M., & Amin, M. A. (2012). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 17(8), 9467-9481.
  • Youssef, A. M. S., Fouda, A. M., & Faty, R. M. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12, 50.
  • Youssef, A. M. S., Fouda, A. M., & Faty, R. M. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity.
  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • Sharma, V., & Kumar, P. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. International Journal of Pharmaceutical Sciences and Research, 3(7), 1896-1906.
  • Sharma, V., & Kumar, P. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review.
  • CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Retrieved from [Link]

  • Arayici, M., et al. (2021). Microwave assisted solvent-free mannich bases: synthesis, characterization and effects of these compounds on hca i and hca ii isozymes. Macedonian Pharmaceutical Bulletin, 67(1), 15-24.
  • Hradil, P., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 25(18), 4258.
  • Youssef, M. M., & Amin, M. A. (2012). Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. Molecules, 17(8), 9467-9481.
  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. (n.d.). Benchchem.
  • Islam, M. R., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (n.d.). Semantic Scholar.
  • Dandia, A., et al. (2011). Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. Ukrainica Bioorganica Acta, 9(1), 3-7.
  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. (2025, August 6). Request PDF.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
  • Selim, Y., & Abd El‐Azim, M. H. M. (2018). Conventional and Microwave‐Activated the Synthesis of a Novel Series of Imidazoles, Pyrimidines, and Thiazoles Candidates. Journal of Heterocyclic Chemistry, 55(6), 1403–1409.
  • Göksu, S., et al. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 13(4), 779-787.
  • Patole, S. S., et al. (2016). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. Quest Journals Journal of Research in Pharmaceutical Science, 2(6), 28-34.

Sources

Preparation of 5-alkoxythiazolo[4,5-d]pyrimidines from chloro precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5-Alkoxythiazolo[4,5-d]pyrimidines via


 

Executive Summary

Thiazolo[4,5-d]pyrimidine derivatives are critical purine isosteres in medicinal chemistry, widely utilized as Toll-like Receptor 7 (TLR7) agonists, Adenosine Receptor antagonists, and anticancer agents. The introduction of an alkoxy group at the C-5 position is a pivotal structure-activity relationship (SAR) modification, often enhancing lipophilicity and metabolic stability.

This guide details the synthetic protocol for converting 5-chloro-thiazolo[4,5-d]pyrimidine precursors into their 5-alkoxy analogues. It addresses the critical challenge of regioselectivity —specifically distinguishing between the C-5 and C-7 electrophilic sites—and provides a self-validating workflow for high-yield synthesis.

Strategic Overview & Reaction Mechanics

Scaffold Architecture & Numbering

To ensure reproducibility, correct numbering is essential. The thiazolo[4,5-d]pyrimidine system mimics the purine core:

  • Position 7 (Purine C-6 equivalent): Highly electrophilic. Reacts first in nucleophilic aromatic substitution (

    
    ).
    
  • Position 5 (Purine C-2 equivalent): Moderately electrophilic. Reacts second.

Critical Insight: If you start with a 5,7-dichloro precursor, the alkoxide will preferentially attack Position 7. To synthesize a 5-alkoxy derivative, the 7-position must generally be "blocked" (e.g., already substituted with an amine or alkyl group) or protected prior to the 5-alkoxylation step.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The electron-deficient pyrimidine ring facilitates the attack of the alkoxide nucleophile (


) at the C-5 carbon, forming a Meisenheimer-like anionic intermediate. The restoration of aromaticity drives the expulsion of the chloride leaving group.

Diagram 1: Reaction Mechanism & Regioselectivity Logic

SNAr_Mechanism cluster_legend Regioselectivity Rule Start 5,7-Dichloro Precursor Path7 Path A (Fast): Attack at C-7 Start->Path7 Kinetic Preference Path5 Path B (Slow): Attack at C-5 Start->Path5 Blocked C-7 only Prod7 7-Alkoxy-5-chloro (Major Product) Path7->Prod7 Inter Meisenheimer Complex Path5->Inter + NaOR Prod5 5-Alkoxy-7-substituted (Target Product) Inter->Prod5 - NaCl Note C-7 is ~10-100x more reactive than C-5. Target C-5 requires C-7 substitution first.

Caption: Regioselectivity hierarchy in thiazolo[4,5-d]pyrimidines. Path A dominates in dichloro systems. Path B (Target) requires a 7-substituted precursor.

Critical Experimental Parameters

Solvent-Nucleophile Matching
  • Rule: Always use the alcohol corresponding to the alkoxide (e.g., Sodium Butoxide in n-Butanol).

  • Reasoning: Using a mismatch (e.g., NaOMe in Ethanol) leads to transesterification and a mixture of 5-methoxy and 5-ethoxy products.

  • Solvent Grade: Anhydrous solvents are non-negotiable. Water competes as a nucleophile, leading to the 5-hydroxy (lactam) byproduct, which is a "dead-end" species in this synthesis.

Temperature Control
  • C-7 Displacement: Often occurs at 0°C to RT.

  • C-5 Displacement (Target): Requires activation energy. Typically requires reflux (60–100°C) for 2–6 hours.

  • Monitoring: The C-5 chloride is sluggish. If the reaction stalls, adding a catalytic amount of crown ether (e.g., 15-crown-5 for Na+) can increase the effective nucleophilicity of the alkoxide.

Detailed Protocol: Synthesis of 5-Butoxy-7-amino-thiazolo[4,5-d]pyrimidine

Precursor: 7-Amino-5-chlorothiazolo[4,5-d]pyrimidine (Synthesized via standard Thorpe-Ziegler cyclization or selective amination of the dichloro core).

Reagents:
  • Precursor Compound (1.0 eq)

  • Sodium Metal (5.0 eq) OR Sodium Hydride (60% dispersion, 5.0 eq)

  • Anhydrous n-Butanol (0.2 M concentration relative to precursor)

Step-by-Step Procedure:
  • Preparation of Sodium Butoxide (In Situ):

    • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and nitrogen inlet.

    • Action: Add anhydrous n-Butanol to the flask.

    • Action: Carefully add Sodium metal (cut into small pieces, washed with hexane) portion-wise under nitrogen flow.

    • Observation: Evolution of

      
       gas. Stir until all sodium has dissolved and effervescence ceases.
      
    • Note: If using NaH, suspend NaH in THF/Butanol mixture at 0°C first.

  • The Displacement Reaction:

    • Action: Add the 7-amino-5-chloro precursor solid directly to the alkoxide solution.

    • Action: Heat the mixture to reflux (approx. 117°C) .

    • Time: Stir for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (higher

      
      ) should disappear; the product (slightly lower 
      
      
      
      due to polarity change, or higher depending on lipophilicity of the alkoxy chain) will appear.
  • Quench and Workup:

    • Action: Cool the reaction mixture to Room Temperature (RT).

    • Quench: Carefully add saturated

      
       solution (10 mL) to neutralize excess alkoxide. Do not use strong acid  (risk of hydrolyzing the alkoxy group or protonating the thiazole nitrogen).
      
    • Extraction: Evaporate the excess butanol under reduced pressure (rotary evaporator). Partition the residue between Ethyl Acetate and Water.

    • Wash: Wash the organic layer with Brine (

      
      ). Dry over 
      
      
      
      .
  • Purification:

    • Method: Flash Column Chromatography.[1]

    • Gradient: 0

      
       50% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 75–85%.

Diagram 2: Experimental Workflow

Workflow Setup Step 1: Alkoxide Generation (Na + n-BuOH, N2 atm) Reaction Step 2: Addition & Reflux (Add Precursor, 117°C, 4-6h) Setup->Reaction Monitor Step 3: QC Check (TLC/LCMS) Look for Cl isotope pattern loss Reaction->Monitor Monitor->Reaction Incomplete (Add Crown Ether?) Workup Step 4: Quench & Extraction (Sat. NH4Cl, EtOAc) Monitor->Workup Complete

Caption: Operational workflow for the synthesis of 5-alkoxy derivatives.

Data Summary & Optimization

The following table summarizes typical reaction conditions and yields based on the steric bulk of the alcohol.

Alcohol (Nucleophile)Temp (°C)Time (h)Typical YieldNotes
Methanol 65 (Reflux)285-95%Highly reactive. Watch for bis-alkoxylation if C7 is Cl.
Ethanol 78 (Reflux)380-90%Standard conditions.
n-Butanol 117 (Reflux)4-675-85%Higher temp helps overcome steric hindrance at C5.
Isopropanol 82 (Reflux)12+40-60%Secondary alkoxide. Very sluggish at C5.
tert-Butanol 82 (Reflux)24+<20%Too bulky for C5 displacement.

Troubleshooting & Self-Validation

  • Issue: Starting material remains after 6 hours.

    • Diagnosis: Inactive alkoxide or moisture contamination.

    • Fix: Add 0.1 eq of 15-crown-5 (if using Na) or switch to a higher boiling solvent (e.g., Dioxane) with NaH/Alcohol.

  • Issue: Formation of a polar spot (

    
    ). 
    
    • Diagnosis: Hydrolysis to the 5-hydroxy (lactam) derivative.

    • Fix: Ensure reagents are strictly anhydrous. Do not use NaOH/Water.

  • Issue: Product is an oil that won't crystallize.

    • Fix: 5-alkoxy derivatives with long chains are often oily. Convert to the HCl salt by bubbling dry HCl gas through an ether solution to obtain a solid for storage.

References

  • Lee, M., et al. (2015).[2][3] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.[2][3] [Link]

    • Context: Establishes the fundamental regioselectivity rules (C4 vs C2 in pyrimidines, analogous to C7 vs C5 in thiazolopyrimidines).
  • Moon, J., et al. (2025).[4] Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.[4][5] Organic & Biomolecular Chemistry.[1][3][4][5][6] [Link]

    • Context: Detailed experimental procedures for handling the thiazolo[4,5-d]pyrimidine scaffold.
  • Bonnard, V., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.[1][3][6][7][8][9][10][11][12] [Link]

    • Context: Demonstrates the reactivity of 7-chloro derivatives and general handling of the ring system.
  • Wadsworth, A., et al. (2014). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Journal of Medicinal Chemistry.[1][11] [Link]

    • Context: Provides SAR context for 5-substituted derivatives and purific

Sources

Troubleshooting & Optimization

Minimizing hydrolysis side products of 5-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Chlorothiazolo[4,5-d]pyrimidine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic compound. A common challenge encountered during its use is susceptibility to hydrolysis, leading to the formation of undesired side products. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize hydrolysis and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary hydrolysis product of this compound?

The primary and most common hydrolysis product is 5-hydroxythiazolo[4,5-d]pyrimidine. This occurs via a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C5 position is displaced by a hydroxyl group from water or hydroxide ions.

Q2: Why is this compound so susceptible to hydrolysis?

The susceptibility arises from the electron-deficient nature of the pyrimidine ring, which is further activated by the fused thiazole ring. The chlorine atom at the 5-position becomes a good leaving group, making the carbon atom it is attached to highly electrophilic and prone to attack by nucleophiles like water.

Q3: At what pH is this compound most stable?

Generally, this compound is most stable under neutral to slightly acidic conditions (pH 4-6). Stability significantly decreases under basic conditions (pH > 8) due to the increased concentration of the potent nucleophile, hydroxide ion (OH⁻), which accelerates the rate of hydrolysis. Acidic conditions (pH < 4) can also promote hydrolysis, albeit typically at a slower rate than basic conditions.

Q4: Can the choice of solvent impact the stability of the compound?

Absolutely. Protic solvents, especially water, are the primary reactants in hydrolysis. Using anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)) is crucial for reactions and storage to prevent hydrolysis.[1] Even trace amounts of water in solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can lead to significant degradation over time.

Troubleshooting Guide: Minimizing Hydrolysis by Experimental Stage

This section provides specific troubleshooting strategies for common experimental stages where hydrolysis can be a significant issue.

Problem 1: Degradation Observed During Chemical Reactions

You notice the appearance of a more polar spot by Thin Layer Chromatography (TLC) or a new peak in your Liquid Chromatography-Mass Spectrometry (LC-MS) analysis corresponding to the mass of 5-hydroxythiazolo[4,5-d]pyrimidine.

Mitigation StrategyScientific Rationale
Strict Anhydrous Conditions The most critical factor is the exclusion of water.[1] Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon) before use.
Inert Atmosphere Running reactions under a blanket of Nitrogen or Argon prevents atmospheric moisture from entering the reaction vessel.[2]
Control of Reaction pH If your reaction involves bases, opt for non-nucleophilic, sterically hindered organic bases (e.g., Diisopropylethylamine (DIPEA), 2,6-Lutidine) instead of aqueous inorganic bases (e.g., NaOH, K₂CO₃). If an aqueous base is unavoidable, perform the reaction at low temperatures to slow the rate of hydrolysis.
Temperature Management Hydrolysis is a chemical reaction with a rate that is dependent on temperature. If possible, run your reaction at lower temperatures (e.g., 0 °C or -78 °C) to significantly decrease the rate of the hydrolysis side reaction.
Problem 2: Product Loss and Impurity Formation During Work-up and Extraction

The crude product shows significant amounts of the hydrolysis byproduct after aqueous work-up.

Mitigation StrategyScientific Rationale
Minimize Contact Time with Water Perform aqueous washes as quickly as possible. Use ice-cold water or brine for washes to reduce the hydrolysis rate.
Quench with a Weak Acid Before extraction, neutralize any basic reaction mixtures by quenching with a chilled, dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl solution) to bring the pH into the stable 4-6 range.[2]
Immediate Extraction After adding the aqueous phase, immediately extract your product into a non-polar organic solvent (e.g., Ethyl Acetate, DCM).[2] Do not let the biphasic mixture sit for extended periods.
Use of Anhydrous Drying Agents After separating the organic layer, dry it thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any dissolved water before solvent evaporation.
Problem 3: Compound Degradation During Purification

You observe the formation of the hydrolysis product during column chromatography.

Mitigation StrategyScientific Rationale
Use Anhydrous Solvents Ensure that the solvents used for your mobile phase are of high purity and are anhydrous.
Deactivate Silica Gel Standard silica gel is slightly acidic and contains surface silanol groups and adsorbed water, which can promote hydrolysis. Deactivate the silica by pre-treating it with a small percentage of a non-nucleophilic base like triethylamine (~0.5-1% v/v) in your mobile phase. This neutralizes the acidic sites.
Rapid Purification Do not let the compound sit on the column for an extended time. Perform the chromatography as efficiently as possible.
Alternative Purification Methods If hydrolysis on silica is persistent, consider alternative methods like recrystallization from an anhydrous solvent system or purification using a different stationary phase like alumina.
Problem 4: Long-Term Storage Instability

A previously pure sample shows signs of degradation after being stored.

Mitigation StrategyScientific Rationale
Store as a Solid The compound is most stable as a dry solid. Avoid storing it in solution for long periods.
Use Anhydrous Solvents for Solutions If you must store it in solution, use a high-purity anhydrous aprotic solvent.
Inert Atmosphere and Low Temperature Store the solid or solution under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. Storing at low temperatures (-20 °C or -80 °C) will significantly slow the rate of any potential degradation reactions.
Protect from Light While hydrolysis is the primary concern, photodecomposition can also occur with heterocyclic compounds. Store samples in amber vials or protect them from light.

Key Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol helps you understand the stability of your compound under various pH conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Forced Degradation Samples:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Neutral: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubation: Let the samples stand at room temperature.

  • Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample, neutralize it if necessary, and analyze by HPLC or LC-MS to quantify the remaining parent compound and the formation of the 5-hydroxy product.

  • Data Interpretation: Plot the percentage of the parent compound remaining over time for each condition to determine the pH-dependent stability profile.

Visualizing the Hydrolysis Pathway and Troubleshooting

To better understand the process, the following diagrams illustrate the hydrolysis mechanism and a troubleshooting workflow.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Product 5-Hydroxythiazolo[4,5-d]pyrimidine HCl HCl Intermediate->Product Loss of Cl⁻ Intermediate->HCl Proton Transfer & Elimination

Caption: Mechanism of Hydrolysis for this compound.

Troubleshooting_Workflow Start Is Hydrolysis Observed? Reaction During Reaction? Start->Reaction Yes Workup During Work-up? Start->Workup Yes Purification During Purification? Start->Purification Yes Storage During Storage? Start->Storage Yes Sol Use Anhydrous Solvents Run under Inert Gas Control Temperature/pH Reaction->Sol Sol_Workup Minimize Water Contact Use Cold Solutions Neutralize pH Quickly Workup->Sol_Workup Sol_Purification Use Anhydrous Mobile Phase Deactivate Silica Purify Rapidly Purification->Sol_Purification Sol_Storage Store Solid & Dry Use Anhydrous Solvent Store Cold & Inert Storage->Sol_Storage

Sources

Technical Support Center: Catalyst Selection for Coupling Reactions of 5-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cross-coupling reactions involving 5-Chlorothiazolo[4,5-d]pyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold.

Introduction

This compound is a key building block in medicinal chemistry, forming the core of various pharmacologically active compounds.[1][2][3] Its functionalization, primarily through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates.[4] However, the electron-deficient nature of the heterocyclic system and the relatively unreactive C-Cl bond can present significant challenges.[5][6] This guide provides a structured approach to catalyst selection and troubleshooting for common coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is sluggish or fails completely. What are the most likely causes?

A1: Low reactivity in Suzuki-Miyaura couplings of heteroaryl chlorides is a common issue. The primary factors to investigate are:

  • Catalyst and Ligand Choice: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step.[5] Standard catalysts like Pd(PPh₃)₄ may not be effective.[7][8] More electron-rich and bulky phosphine ligands are typically required to facilitate this step.[6][9]

  • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction outcome.[6][10]

  • Solvent and Temperature: Inadequate solubility of reagents or insufficient thermal energy can hinder the reaction.

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and termination of the catalytic cycle.[11]

Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product in my Buchwald-Hartwig amination. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations.[12] It can arise from several pathways, including β-hydride elimination from the palladium-amido complex.[13] To mitigate this:

  • Ligand Selection: The choice of ligand is critical. Bulky biarylphosphine ligands can sterically disfavor the conformation required for β-hydride elimination.[14]

  • Base Strength: Using a weaker base, if tolerated by the reaction, can sometimes reduce the rate of hydrodehalogenation.[15]

  • Reaction Temperature: Lowering the reaction temperature may selectively slow down the hydrodehalogenation pathway relative to the desired reductive elimination.

Q3: My Sonogashira coupling is producing a lot of alkyne homocoupling (Glaser coupling). What's the cause and how can I prevent it?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[11][16] To minimize this:

  • Strictly Anaerobic Conditions: Ensure your reaction is thoroughly degassed and maintained under a robust inert atmosphere (e.g., argon or nitrogen).[11]

  • Minimize Copper Co-catalyst: Use the minimum effective amount of the copper(I) salt. In some cases, copper-free Sonogashira protocols can be employed.[11]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

This troubleshooting guide provides a systematic approach to diagnosing and resolving low yield in the Suzuki-Miyaura coupling of this compound.

G start Low/No Yield catalyst Is the Catalyst/Ligand System Optimal for an Electron-Deficient Heteroaryl Chloride? start->catalyst base Is the Base Appropriate and Sufficiently Strong? catalyst->base No solution1 Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos). Consider a pre-catalyst like Pd2(dba)3. catalyst->solution1 Yes conditions Are the Reaction Conditions (Solvent, Temp.) Optimized? base->conditions No solution2 Screen different bases (e.g., K3PO4, Cs2CO3). Ensure the base is finely powdered and anhydrous. base->solution2 Yes inert Is the Reaction Under a Strictly Inert Atmosphere? conditions->inert No solution3 Use a polar aprotic solvent (e.g., Dioxane, DMF, Toluene). Increase the reaction temperature. conditions->solution3 Yes solution4 Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. inert->solution4 Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

The choice of palladium source and ligand is paramount for the successful coupling of electron-deficient heteroaryl chlorides.

Catalyst/Pre-catalystLigandTypical Loading (mol%)Comments
Pd₂(dba)₃SPhos, XPhos, RuPhos1-5These bulky, electron-rich biarylphosphine ligands are highly effective for coupling aryl chlorides.[8][9]
Pd(OAc)₂Buchwald Ligands1-5Often used in combination with bulky phosphine ligands.[8]
PdCl₂(dppf)-2-5Can be effective, but may require higher temperatures.[17]
Pd(PPh₃)₄-5-10Generally less effective for aryl chlorides and may require harsh conditions.[7]
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Catalyst deactivation can manifest as a stalled reaction or the formation of palladium black.[11]

G start Catalyst Deactivation (e.g., Pd Black Formation) oxygen Is Oxygen Present in the Reaction? start->oxygen ligand Is the Ligand Appropriate for the Amine? oxygen->ligand No solution1 Ensure rigorous degassing of solvents and reagents. Use a glovebox for sensitive reactions. oxygen->solution1 Yes base Is the Base Too Strong or Incompatible? ligand->base No solution2 Consult ligand selection guides. For primary amines, consider BrettPhos; for secondary, RuPhos. ligand->solution2 Yes temp Is the Reaction Temperature Too High? base->temp No solution3 Consider weaker bases like Cs2CO3 or K3PO4 for base-sensitive substrates. base->solution3 Yes solution4 Optimize the temperature; excessively high temperatures can lead to catalyst decomposition. temp->solution4 Yes

Caption: Troubleshooting catalyst deactivation in Buchwald-Hartwig amination.

The choice of ligand is highly dependent on the nature of the amine coupling partner.[12]

Amine TypeRecommended LigandsComments
Primary AminesBrettPhos, GPhosThese ligands are generally effective for a broad range of primary amines.[12][14]
Secondary AminesRuPhosA good starting point for the coupling of secondary amines.[12]
Challenging Amines (e.g., heteroaryl amines, amides)tBuBrettPhos, DavePhosMore specialized ligands may be required for less reactive or sterically hindered amines.[12]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the specific boronic acid, base, and solvent may be necessary.

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for a Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound. The choice of ligand and base should be tailored to the specific amine.

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a reaction vessel.

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by silica gel chromatography.

Catalyst Selection Decision Tree

This decision tree provides a logical framework for selecting a suitable catalyst system based on the desired coupling reaction.

G start Select Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira catalyst_suzuki Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a Pd(0) or Pd(II) source. suzuki->catalyst_suzuki catalyst_buchwald Select ligand based on amine type (e.g., BrettPhos for primary, RuPhos for secondary). buchwald->catalyst_buchwald catalyst_sonogashira Use a Pd(0) catalyst (e.g., Pd(PPh3)4) with a Cu(I) co-catalyst. Consider copper-free conditions for sensitive substrates. sonogashira->catalyst_sonogashira

Caption: Decision tree for initial catalyst selection.

References

Sources

Overcoming steric hindrance in 5-Chlorothiazolo[4,5-d]pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Overcoming Steric and Electronic Barriers in 5-Chlorothiazolo[4,5-d]pyrimidine Functionalization

Executive Summary

Functionalizing the 5-position of thiazolo[4,5-d]pyrimidine (analogous to the C2 position of purines) presents a distinct challenge in medicinal chemistry.[1][2] Unlike the highly reactive C7 position (analogous to C6 in purines), the C5 chloride is inherently deactivated by the electron-rich thiazole fusion and the lack of optimal resonance stabilization for the Meisenheimer intermediate.

When "steric hindrance" is cited as a failure mode, it typically arises from two scenarios:

  • Substrate Sterics: Existing substituents at C7 or N3 blocking the trajectory of the nucleophile.

  • Nucleophile Sterics: Attempting to couple bulky amines (e.g., tert-butylamine, ortho-substituted anilines) where standard SNAr transition states are energetically inaccessible.[2]

This guide provides an evidence-based troubleshooting framework to overcome these barriers using optimized SNAr protocols and Buchwald-Hartwig cross-coupling strategies.

Part 1: Reactivity Landscape & Decision Matrix

Before selecting a protocol, understand the electronic environment.[2] The thiazolo[4,5-d]pyrimidine scaffold exhibits a steep reactivity gradient.

  • C7-Chloro (Top Pocket): Highly reactive.[1][2] Reacts with mild nucleophiles at RT.

  • C5-Chloro (Side Pocket): Deactivated. Flanked by ring nitrogens but lacks the "directing" activating effect found at C7.[1] Functionalization here often requires acid catalysis (to protonate N3/N1) or Pd-catalysis .[1][2]

Reaction Decision Tree

ReactionDecision Start Target: 5-Functionalization CheckNu Is the Nucleophile Sterically Hindered? (e.g., t-Butyl, ortho-subst.) Start->CheckNu NoHind No (Primary/Linear Amine) CheckNu->NoHind No Hind Yes (Bulky/Secondary) CheckNu->Hind Yes SnAr Protocol A: Acid-Catalyzed SnAr (TFA/n-BuOH, 120°C) NoHind->SnAr PdCat Protocol B: Buchwald-Hartwig (Pd(OAc)2 + BrettPhos) Hind->PdCat SnArFail Did SnAr Fail? SnAr->SnArFail Success Isolate Product PdCat->Success SnArFail->PdCat Yes (Low Yield) SnArFail->Success No

Caption: Decision matrix for selecting the optimal functionalization pathway based on nucleophile sterics.

Part 2: Troubleshooting Modules

Module A: The "Impossible" SNAr (Steric/Electronic Deactivation)

Issue: Standard base-mediated displacement (DIEA/DMF) yields <10% product or returns starting material, even at high temperatures. Root Cause: The C5 position is electron-rich relative to C7.[1][2] Basic conditions increase electron density, further deactivating the ring.[2] Solution: Switch to Acid-Catalyzed SNAr . Protonation of the pyrimidine nitrogen (N3) significantly lowers the LUMO energy, making C5 susceptible to nucleophilic attack even by weaker nucleophiles.[2]

Protocol A: Acid-Mediated Displacement

  • Solvent: n-Butanol or Isopropanol (High boiling point alcohols are essential).[1][2]

  • Additive: 1.0 - 2.0 equivalents of TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

  • Conditions: Microwave irradiation at 120–150°C for 30–60 mins.

  • Workup: Neutralize with saturated NaHCO3 before extraction.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst DIPEA (Base)TFA (Acid)
Mechanism Standard Addition-EliminationCharge-Activated SNAr
Temp 80°C (Thermal)140°C (Microwave)
Module B: Coupling Sterically Hindered Amines

Issue: Attempting to couple tert-butylamine, diisopropylamine, or ortho-fluoroaniline fails even with acid catalysis. Root Cause: Steric repulsion prevents the formation of the tetrahedral Meisenheimer intermediate required for SNAr.[1] Solution: Bypass the SNAr mechanism entirely using Palladium-Catalyzed Amination (Buchwald-Hartwig) .[1][2] The oxidative addition of Pd(0) into the C-Cl bond relieves steric strain compared to the nucleophilic approach.[1]

Protocol B: Steric-Busting Pd-Catalysis

  • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .[2]

    • Why? These bulky, electron-rich ligands are specifically designed to facilitate reductive elimination of sterically hindered amines.[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS .[1][2]

    • Note: Weak bases (Carbonates) often fail with this scaffold.[2] Stronger bases like LiHMDS are superior for deprotonating the amine-Pd complex.[1]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).[2]

  • Temp: 80–100°C.[2]

Step-by-Step Workflow:

  • Charge reaction vial with 5-chloro-substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv).[1][2]

  • Add BrettPhos Pd G3 (0.02–0.05 equiv).[2]

  • Evacuate and backfill with N2 (x3).[2]

  • Add anhydrous Dioxane (0.1–0.2 M concentration).

  • Stir at 90°C for 2–4 hours.

Module C: Regioselectivity Control (5,7-Dichloro Substrates)

Issue: You have a 5,7-dichloro precursor and need to selectively functionalize C5. Reality Check: You cannot selectively functionalize C5 in the presence of C7-Cl using standard methods. C7 is orders of magnitude more reactive.[1] Strategy:

  • Step 1: Functionalize C7 first with a "dummy" group or your desired C7 substituent at 0°C (kinetic control).[2]

  • Step 2: Functionalize C5 using the harsh conditions (Protocol A or B) described above.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does the 5-position require such harsh conditions compared to the 7-position? A: In the thiazolo[4,5-d]pyrimidine system, the C7 position (analogous to C4 in pyrimidine) is highly electrophilic due to the specific conjugation with the bridgehead carbons.[1][2] The C5 position (between the nitrogens) is electronically similar to the C2 of pyrimidine, which is intrinsically less reactive. Furthermore, if you have an electron-donating group (like an amine) already installed at C7, it donates electron density into the ring, further deactivating C5.[2]

Q2: Can I use copper catalysis (Ullmann) instead of Palladium? A: Generally, no.[2] Copper catalysis requires higher temperatures (>120°C) and is less tolerant of the sulfur in the thiazole ring (potential catalyst poisoning).[2] Palladium with specialized ligands (BrettPhos) is the gold standard for this specific steric challenge.[2]

Q3: My product is aggregating/insoluble during the workup. How do I purify? A: Thiazolopyrimidines are notorious for "brick-dust" insolubility.[1][2]

  • Avoid: Aqueous workups if possible.

  • Try: Filter the reaction mixture through Celite, concentrate, and purify via Reverse Phase Flash Chromatography (C18) using water/acetonitrile + 0.1% Formic Acid. The acid helps solubilize the basic nitrogens.[1]

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: MIT / Organic Letters Context: Establishes the efficacy of BrettPhos ligands for hindered heterocyclic couplings, directly applicable to the thiazole-fused system.

  • Synthesis and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: MDPI (Molecules) Context: Provides detailed experimental procedures for manipulating the thiazolo[4,5-d]pyrimidine core, including chlorination and substitution sequences.

  • Dichotomy in Regioselectivity of SnAr Reactions with Pyrimidines. Source: WuXi AppTec / QM Magic Class Context: Mechanistic explanation of why C2 (C5-analog) is less reactive than C4 (C7-analog) and how acid catalysis/hydrogen bonding can invert or enable reactivity.

  • Thiazolo[4,5-d]pyrimidines: Synthesis and Antibacterial Evaluation. Source: DNB / ResearchGate Context: Demonstrates classical SNAr conditions and the reactivity hierarchy of the 5-chloro vs 7-chloro positions.

Sources

Stability of 5-Chlorothiazolo[4,5-d]pyrimidine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 5-Chlorothiazolo[4,5-d]pyrimidine

Subject: Stability & Reactivity Profile of this compound under Basic Conditions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary: The "Goldilocks" Electrophile

You are working with This compound , a fused bicyclic scaffold often used as a bioisostere for purines (adenosine receptor antagonists, kinase inhibitors).[1][2]

The Core Challenge: This scaffold presents a dichotomy in reactivity. The pyrimidine ring is electron-deficient, making the C-Cl bond susceptible to Nucleophilic Aromatic Substitution (


).[1][2] However, under basic conditions, you face a three-way competition:[1]
  • Pathway A (Desired):

    
     displacement of Chloride by your nucleophile.[2]
    
  • Pathway B (Side Reaction): Hydrolysis of Chloride to a hydroxyl group (formation of the "one" or lactam species).[1][2]

  • Pathway C (Catastrophic): Base-mediated ring opening of the thiazole or pyrimidine core.

This guide details how to navigate these pathways to maximize yield and maintain scaffold integrity.

Module 1: Critical Stability Analysis

The Electrophilic Sites

In the thiazolo[4,5-d]pyrimidine system, the reactivity depends heavily on the position of the chlorine.[1][2]

  • Position 7 (between two nitrogens): Highly reactive.[1][2] Prone to rapid hydrolysis in aqueous base.

  • Position 5 (adjacent to one nitrogen): This is the position you are asking about.[2] It is less electrophilic than position 7.

    • Implication: You may be tempted to use stronger bases or higher temperatures to force the reaction. This is the danger zone. Forcing conditions often trigger thiazole ring degradation before the

      
       at C-5 is complete.
      
Base Compatibility Matrix
Base ClassExamplesCompatibilityTechnical Notes
Tertiary Amines

, DIPEA, NMM
High (Recommended) Ideal for scavenging HCl generated during

.[1][2] Non-nucleophilic; minimizes ring opening.
Inorganic Carbonates

,

Medium Safe only in anhydrous conditions (DMF/DMSO).[1][2] If wet,

forms and hydrolyzes the C-Cl bond.[1]
Alkoxides NaOMe, KOtBuLow (Risky) Strong nucleophiles.[1][2] Will compete with your amine/thiol nucleophile. Can attack the thiazole C-2 position.
Hydroxides NaOH, KOH, LiOHCritical Failure DO NOT USE. Rapid hydrolysis to the pyrimidinone (lactam) or ring cleavage.[1][2]
Hydrides NaHVariable Good for deprotonating your nucleophile pre-reaction, but excess NaH can degrade the scaffold.[1][2]

Module 2: Reaction Pathways & Degradation Mechanisms

The following diagram illustrates the competing pathways when subjecting this compound to basic conditions.

ReactionPathways Start This compound Nucleophile Target Nucleophile (HNu) + Mild Base (Et3N) Start->Nucleophile  Path A: Substitution   Water Traces of Water (H2O) + Carbonate/Hydroxide Start->Water  Path B: Hydrolysis   StrongBase Strong Base (OH- / RO-) High Temp (>80°C) Start->StrongBase  Path C: Degradation   Product S_NAr Product (5-Substituted) Nucleophile->Product Lactam Hydrolysis Product (Pyrimidinone/Lactam) Water->Lactam RingOpen Ring Cleavage (Thiazole Opening) StrongBase->RingOpen

Figure 1: Competing reaction pathways.[1][2][3] Path A is the synthetic goal. Path B occurs with wet solvents. Path C occurs with overly aggressive bases.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am seeing a mass shift of -19 / +1 (Net -18) or +17 in my LCMS. What happened?

Diagnosis: Hydrolysis. You have replaced the Chlorine (-35 Da) with a Hydroxyl group (-17 Da).[1][2]

  • Cause: Presence of water in your solvent or base. The chloropyrimidine moiety is extremely sensitive to hydrolysis in basic media.

  • Solution:

    • Switch to anhydrous DMF, DMA, or DMSO.[1]

    • Dry your base (e.g., flame-dry

      
       or use fresh DIPEA).[1][2]
      
    • Avoid hygroscopic salts if possible.

Q2: My reaction mixture turned black/tarry, and NMR shows loss of aromatic protons.

Diagnosis: Thiazole Ring Opening. Mechanism: The C-2 position of the thiazole ring (the carbon between S and N) is acidic.[1] Strong bases (like NaOH or NaH in excess) can deprotonate or nucleophilically attack this position, leading to ring cleavage and polymerization.[1][2]

  • Solution: Lower the basicity. Use a tertiary amine (DIPEA/TEA) instead of an inorganic base.[1] If you must use a strong base to activate your nucleophile, generate the anion separately at low temperature (0°C), then add the chlorothiazolopyrimidine slowly.[1]

Q3: The reaction is too slow at 50°C, but degrades at 100°C.

Diagnosis: The "5-Chloro" Reactivity Gap. As noted in Module 1.1, the 5-position is less reactive than the 7-position.[1][2]

  • Solution:

    • Catalysis: Do not just increase heat. Add a catalyst. KF/18-crown-6 can increase the nucleophilicity of the attacker without increasing basicity.

    • Microwave: Short bursts (10-20 min) at 100°C are often safer than prolonged reflux, as they minimize the time window for degradation.[1][2]

    • Leaving Group Swap: If 5-Cl is too sluggish, convert it to 5-Iodo (using NaI/HI) or a sulfonate, which are better leaving groups, allowing milder conditions.[1][2]

Module 4: Recommended Protocol (Self-Validating)

Objective: Substitution of this compound with a primary amine.

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: Primary Amine (1.2 eq)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1][2]

  • Solvent: Anhydrous 1,4-Dioxane or DMF (0.1 M concentration)

Step-by-Step:

  • Drying: Flame-dry reaction vessel under Argon/Nitrogen.

  • Dissolution: Dissolve the 5-chloro substrate in anhydrous solvent. Checkpoint: Solution should be clear.

  • Base Addition: Add DIPEA. Stir for 5 min.

  • Nucleophile Addition: Add the amine dropwise at Room Temperature (RT).

  • Monitoring:

    • Stir at RT for 2 hours. Check TLC/LCMS.

    • Decision Node:

      • If <10% conversion: Heat to 60°C.

      • If hydrolysis product appears: Stop. Your solvent is wet.

  • Workup: Dilute with water only after cooling. Extract immediately into EtOAc. Do not wash with strong basic aqueous solutions (like 1M NaOH); use saturated

    
     or brine.[1][2]
    

Module 5: Decision Tree for Experimental Design

DecisionTree Input Select Nucleophile Type Nucleophile Type? Input->Type Amine Amine (R-NH2) Type->Amine Alcohol Alcohol (R-OH) Type->Alcohol Thiol Thiol (R-SH) Type->Thiol AmineBase Use DIPEA or Et3N Solvent: EtOH or Dioxane Temp: 50-80°C Amine->AmineBase AlcBase Requires Activation? (Weak Nu) Alcohol->AlcBase ThiolBase Use K2CO3 or Cs2CO3 Solvent: Acetone/DMF (Thiols are good Nu) Thiol->ThiolBase NaH Use NaH (1.1 eq) in THF (0°C) AlcBase->NaH Yes (Aliphatic OH) K2CO3 Use K2CO3 in DMF (Dry) AlcBase->K2CO3 No (Phenol)

Figure 2: Base selection logic based on nucleophile type to minimize side reactions.[1][2]

References

  • Synthesis and Reactivity of Thiazolo[4,5-d]pyrimidines

    • Source: Richardson, J. et al. (2005).[1][2] "Thiazolo[5,4-d]pyrimidines: Intermediates for Bivalent Thiazolopyrimidines." The Journal of Organic Chemistry, 70(24), 10194-10197.[1][2][4]

    • Relevance: Discusses the synthesis and stability of the isomeric thiazolopyrimidine systems and the reactivity of the chloropyrimidine core.
    • [1][2][4]

  • Nucleophilic Substitution vs.

    • Source: Higashino, T. et al. (1979).[1][2][5] "Triazolo[4,5-d]pyrimidines.[1][4][5][6][7][8][9] I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile." Yakugaku Zasshi, 99(10), 1031-1036.[1][5]

    • Relevance: Provides foundational mechanistic insight into the competition between and hydrolysis in fused pyrimidine systems (analogous reactivity).
  • Recent Synthetic Applications (Anticancer)

    • Source: Popiołek, Ł. et al. (2022).[1][2] "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." Molecules, 27(3).[1][2]

    • Relevance: Details modern synthetic protocols for modifying the thiazolo[4,5-d]pyrimidine scaffold, specifically addressing substitution
    • [1]

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of 5-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, the thiazolo[4,5-d]pyrimidine scaffold has garnered significant attention due to its prevalence in compounds with diverse biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹H NMR spectral characteristics of 5-Chlorothiazolo[4,5-d]pyrimidine. By drawing objective comparisons with structurally related analogues and grounding our discussion in established experimental data, we aim to equip the reader with the expertise to confidently interpret and predict the spectral features of this important chemical entity.

The Predicted ¹H NMR Spectrum of this compound: An Evidence-Based Extrapolation

The structure of this compound features two protons on the pyrimidine ring at positions 2 and 7. The electron-withdrawing nature of the chlorine atom at position 5, coupled with the electron-deficient character of the pyrimidine and thiazole rings, will significantly influence the chemical shifts of these protons, causing them to resonate in the downfield region of the spectrum.

Based on data from related pyrimidine and thiazolopyrimidine systems, we can anticipate the following spectral features for this compound:

  • H-2 Proton: This proton is expected to appear as a singlet. Its chemical shift will be influenced by the adjacent nitrogen atoms and the fused thiazole ring.

  • H-7 Proton: This proton is also anticipated to be a singlet. Its proximity to the chlorine atom at C-5 will likely cause a downfield shift compared to an unsubstituted analogue.

To substantiate these predictions, we will now delve into a comparative analysis with experimentally determined ¹H NMR data for a series of substituted thiazolo[4,5-d]pyrimidines.

Comparative Spectral Analysis: Learning from Analogs

The following table summarizes the ¹H NMR data for several thiazolo[4,5-d]pyrimidine derivatives, providing a valuable framework for understanding the spectral characteristics of our target compound.

CompoundRelevant Proton Signal(s)SolventReference
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneAromatic protons: 7.67–7.50 ppm (m, 5H)DMSO-d₆[1][3]
7-(Methylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNH proton: 8.56 ppm (t, 1H), Aromatic protons: 7.58–7.40 ppm (m, 5H), CH₃ protons: 2.98 ppm (d, J = 4.5 Hz, 3H)DMSO-d₆[1]
Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylatesPyrimidine H-5: ~6.31 ppm (s, 1H)DMSO-d₆[4]
4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamidesPyrimidine H-4: ~5.02 ppm (s, 1H)DMSO-d₆[5]

From this comparative data, several key insights emerge:

  • Downfield Chemical Shifts: Protons attached to the pyrimidine ring of the thiazolo[4,5-d]pyrimidine system consistently appear in the downfield region of the spectrum, often above 6.0 ppm. This is a direct consequence of the electron-withdrawing nature of the fused heterocyclic system.

  • Substituent Effects: The electronic properties of substituents have a predictable effect on the chemical shifts of nearby protons. For instance, the introduction of an amino group at the 7-position, as seen in 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione, results in a distinct set of signals for the amino proton and the methyl group.[1]

  • Solvent Choice: The choice of deuterated solvent is critical and can influence the observed chemical shifts.[6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently used for these types of compounds due to its excellent solubilizing power for polar heterocyclic molecules.[4][5][7]

Experimental Protocol for ¹H NMR Spectral Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for this compound or its analogs, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument setup.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound. The compound must be of high purity to avoid interference from impurities in the spectrum.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be employed if necessary.

  • The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its higher boiling point, which is advantageous for variable temperature studies.[6]

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent. A stable lock is essential for maintaining a constant magnetic field during data acquisition.

  • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines that are highly effective.

3. Data Acquisition:

  • Use a standard one-pulse proton experiment.

  • Set the spectral width to encompass the expected range of chemical shifts for aromatic and heterocyclic protons (typically -1 to 13 ppm).

  • The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase and baseline correct the resulting spectrum to ensure accurate integration and peak picking.

Workflow for Structural Elucidation using NMR

The following diagram illustrates a comprehensive workflow for the structural analysis of a novel compound like this compound, integrating both 1D and 2D NMR techniques for unambiguous assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_analysis Spectral Analysis & Structure Confirmation Prep Purified Compound NMR_Tube Sample in NMR Tube Prep->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR ¹H NMR Spectrum NMR_Tube->H1_NMR C13_NMR ¹³C NMR Spectrum NMR_Tube->C13_NMR COSY COSY (H-H Correlation) H1_NMR->COSY HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analysis Data Interpretation: - Chemical Shifts - Coupling Constants - Correlations COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure Elucidation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, one-dimensional ¹H NMR may not be sufficient for a complete structural assignment. In such scenarios, a suite of two-dimensional NMR experiments is invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the carbon skeleton and confirming the positions of substituents.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information that is complementary to the through-bond information from COSY and HMBC.[6]

By employing these advanced techniques, researchers can build a comprehensive and unambiguous picture of the molecular structure, which is a critical step in the drug development pipeline.

Conclusion

The ¹H NMR spectral analysis of this compound, while not directly documented, can be confidently approached through a comparative methodology. By leveraging the extensive body of literature on related thiazolopyrimidine derivatives, we can predict the spectral features of the target molecule and design robust experimental protocols for its characterization. The downfield resonance of the pyrimidine protons, influenced by the electron-withdrawing nature of the heterocyclic system and the chloro-substituent, is a key identifying feature. For unambiguous structural confirmation, a combination of 1D and 2D NMR techniques is paramount. This guide provides the foundational knowledge and practical insights necessary for researchers to navigate the spectral analysis of this important class of compounds with precision and confidence.

References

  • Glowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel), 15(1), 92. [Link]

  • Gouda, M. A., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry, 12(1), 58. [Link]

  • Khan, I., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against. BioImpacts, 13(4), 285-300. [Link]

  • Abdel-Hafez, S. H., et al. (2021). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. BMC Chemistry, 15(1), 32. [Link]

  • Gouda, M. A., et al. (2012). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 17(8), 9635-9649. [Link]

  • Glowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed, 35056147. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Green synthesis and characterisation of novel[1][2][8]thiadiazolo/benzo[4][8]thiazolo[3,2- a]pyrimidines vi. The Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. ResearchGate. Retrieved February 14, 2024, from [Link]

  • ACS Publications. (n.d.). Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-.beta. -D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. ACS Publications. Retrieved February 14, 2024, from [Link]

  • Giel-Pietraszuk, M., et al. (2023). Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Molecules, 28(11), 4529. [Link]

  • Rsc.org. (n.d.). Supporting Information. Rsc.org. Retrieved February 14, 2024, from [Link]

  • Tolba, M. S., et al. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters, 10(4), 471-478. [Link]

  • Park, S., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 19(34), 7431-7436. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

  • ScienceOpen. (n.d.). Discovery of[1][2][5]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. ScienceOpen. Retrieved February 14, 2024, from [Link]

  • Varano, F., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 24(21), 3848. [Link]

Sources

Spectroscopic Identification of 5-Chlorothiazolo[4,5-d]pyrimidine Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of 5-Chlorothiazolo[4,5-d]pyrimidine Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

The This compound scaffold is a critical pharmacophore in the development of purine isosteres, kinase inhibitors, and adenosine receptor antagonists.[1][2] However, its electrophilic C-5 chlorine atom and the tautomeric nature of the thiazole-fused pyrimidine ring create a complex impurity profile that challenges standard QC workflows.[1][2]

This guide moves beyond generic characterization, providing a technical comparison of UHPLC-HRMS , 2D-NMR , and HPLC-PDA methodologies.[1][2] It focuses on distinguishing the parent compound from its critical impurities: the 5-oxo hydrolysis product , regioisomeric N-alkylates , and des-chloro analogs .[1][2]

Part 1: The Impurity Landscape

Understanding the genesis of impurities is prerequisite to selecting the right detection method.[2] The reactivity of the 5-chloro substituent and the ambident nucleophilicity of the ring nitrogens drive the formation of three primary impurity classes.

1.1 Impurity Genesis Diagram

The following diagram maps the synthetic origins of the most persistent impurities.

ImpurityGenesis Start Precursor (e.g., 5-Aminouracil) Intermediate Thiazolo[4,5-d]pyrimidine-5,7-dione Start->Intermediate Cyclization Product This compound (Target) Intermediate->Product POCl3 Chlorination Impurity_Dimer Impurity C: Disulfide Dimer (Oxidation) Intermediate->Impurity_Dimer Incomplete Rxn / Oxidation Impurity_Hydrolysis Impurity A: 5-Oxo Derivative (Hydrolysis) Product->Impurity_Hydrolysis H2O/Acid (Hydrolysis of C-Cl) Impurity_Regio Impurity B: N-Alkylated Regioisomer (Wrong N-site) Product->Impurity_Regio Alkylation Step (N3 vs N7)

Figure 1: Synthetic pathways leading to critical impurities.[1][2] The lability of the C-Cl bond is the primary source of instability.[2]

Part 2: Comparative Analysis of Analytical Methodologies

This section evaluates three spectroscopic approaches based on Resolution , Structural Insight , and Throughput .

Method A: UHPLC-QTOF-MS (High-Resolution Mass Spectrometry)

Role: The "Scout" – Best for trace detection and formula confirmation.[1]

  • Mechanism: Utilizes electrospray ionization (ESI) to detect molecular ions.[1][2] The chlorine isotope pattern (

    
     ratio of ~3:1) is the definitive fingerprint for the parent compound.[2]
    
  • Performance on Impurities:

    • 5-Oxo Impurity: Instantly distinguishable by the loss of the chlorine isotope pattern and a mass shift of

      
       Da (Cl 
      
      
      
      OH) or
      
      
      Da (Cl
      
      
      OH exchange followed by tautomerism, depending on ionization).
    • Sensitivity: High (LOD ~0.1 ng/mL).[1][2]

  • Limitation: Cannot distinguish between positional regioisomers (e.g., N3 vs. N7 alkylation) as they share identical mass and fragmentation patterns.

Method B: 2D-NMR (

HMBC)

Role: The "Judge" – Essential for structural elucidation of isomers.[1]

  • Mechanism: Correlates protons to nitrogen nuclei across multiple bonds.[1][2][3]

  • Performance on Impurities:

    • Regioisomers: This is the only method that can definitively assign N-alkylation sites.[2] An N3-alkylated product will show distinct HMBC correlations to C2 and C4a, whereas N7-alkylation correlates to C5 and C7a.[1][2]

    • 5-Oxo Impurity: The 5-OH tautomer often exists as the 5-oxo amide.[1][2] NMR reveals a broad singlet (NH) > 10 ppm, which is absent in the 5-chloro parent.[1][2]

  • Limitation: Low sensitivity; requires mg-scale purity.[1]

Method C: HPLC-PDA (Photodiode Array)

Role: The "Workhorse" – Routine quantification.[1]

  • Mechanism: UV-Vis absorption.

  • Performance on Impurities:

    • Quantification: Excellent for determining % purity.

    • Differentiation: The 5-oxo impurity typically exhibits a bathochromic shift (red shift) compared to the 5-chloro parent due to the extended conjugation of the amide/lactam system.[1][2]

  • Limitation: Poor specificity; co-eluting peaks with similar chromophores cannot be deconvoluted without MS coupling.[1][2]

Summary Comparison Table
FeatureUHPLC-HRMS2D-NMR (

HMBC)
HPLC-PDA
Primary Utility Trace impurity ID & Formula ConfirmationRegioisomer DifferentiationRoutine Purity %
Key Marker Chlorine Isotope Pattern (

)
Nitrogen-Proton CorrelationsUV

Shift
LOD (Limit of Detection) Excellent (pg range)Poor (mg range)Good (ng range)
Time per Run 10-20 mins1-12 hours20-40 mins
Cost per Sample HighVery HighLow
Part 3: Experimental Protocols
Protocol 1: UHPLC-HRMS Profiling

Use this protocol for initial impurity screening.[1]

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous acetonitrile . Note: Avoid methanol or water in the diluent to prevent in-situ hydrolysis of the labile 5-chloro group during analysis.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Parameters: ESI Positive Mode. Scan range 100–1000 m/z.[2]

  • Data Analysis: Extract Ion Chromatogram (EIC) for the parent mass.[1][2] Check for peaks with mass

    
     (Hydrolysis) and 
    
    
    
    (Reduction).[1]
Protocol 2: Regioisomer Determination via NMR

Use this protocol if multiple spots appear on TLC/HPLC with identical masses.

  • Solvent: DMSO-

    
     (Preferred for solubility and exchangeable proton detection).[1][2]
    
  • Concentration: >10 mg/0.6 mL.[1][2]

  • Experiments:

    • 1H NMR: Check for broad singlets >10 ppm (indicates hydrolysis to amide).[1][2]

    • 1H-15N HMBC: Set optimization for long-range coupling (

      
       Hz).
      
  • Interpretation:

    • Parent (5-Chloro): No NH signals.[1]

    • Impurity (5-Oxo): Strong NH signal.[1]

    • Regioisomers: Compare cross-peaks of the alkyl group protons. If alkyl protons correlate to a nitrogen that correlates to the thiazole C2, it is N3.[1][2] If they correlate to a nitrogen adjacent to the pyrimidine C5, it is N1/N7.[1][2]

Part 4: Analytical Decision Workflow

The following decision tree guides the researcher on when to deploy each method to ensure efficient identification.

DecisionTree Start Crude this compound Step1 Run HPLC-PDA Start->Step1 Decision1 Single Peak? Step1->Decision1 Pass Purity Confirmed (Proceed to Bio-Assay) Decision1->Pass Yes Fail Extra Peaks Observed Decision1->Fail No Step2 Run UHPLC-HRMS Fail->Step2 Decision2 Mass = Parent? Step2->Decision2 PathA Mass Shift (-Cl, +OH) Identify as Hydrolysis Impurity Decision2->PathA No PathB Same Mass Suspect Regioisomer Decision2->PathB Yes Step3 Run 2D-NMR (HMBC) Determine N-alkylation site PathB->Step3

Figure 2: Step-by-step workflow for impurity identification and characterization.

References
  • Synthesis and anticancer evaluation of thiazolo[4,5-d]pyrimidine derivatives. Pharmaceuticals, 2022.[1][2][4] Link[1]

  • Differentiation of regioisomers in fused pyrimidine systems using 1H-15N HMBC. ResearchGate, 2025. Link

  • Solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives. Organic & Biomolecular Chemistry, 2025. Link

  • NMR-Verified Dearomatization and Conformational Analysis of Pyrazolo[1,5-a]pyrimidines. Molecules, 2023. Link[1]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development. PLOS ONE, 2019.[2] Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chlorothiazolo[4,5-d]pyrimidine (CAS: 3764-01-0) is a halogenated heteroaromatic compound frequently used as a scaffold in drug discovery. Its disposal requires strict adherence to halogenated organic waste protocols due to the thermal stability of the thiazolopyrimidine core and the potential for toxic emissions (NOx, SOx, HCl) during improper combustion.

Critical Directive: Under no circumstances should this compound be discharged into municipal drainage systems. The chlorine substituent and heteroaromatic nitrogen/sulfur content necessitate disposal via high-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material against this profile to ensure compatibility with waste streams.

ParameterSpecification
CAS Number 3764-01-0
Molecular Formula C₅H₂ClN₃S
Physical State Solid (Powder/Crystalline)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)
Reactivity Reacts with strong oxidizers; releases HCl, NOx, and SOx upon decomposition.
RCRA Status Not P-listed or U-listed specifically, but must be treated as Characteristic Hazardous Waste (Toxic/Reactive) if mixed with solvents.

Disposal Decision Matrix

This decision tree guides you to the correct waste stream based on the physical state and purity of the material.

DisposalMatrix Start Start: Identify Material State IsSolid Is the material Solid? Start->IsSolid IsLiquid Is the material Liquid? (Solution/Mother Liquor) Start->IsLiquid SolidPure Pure Compound (Expired/Surplus) IsSolid->SolidPure Yes SolidContam Contaminated Debris (Gloves, Weigh Boats) IsSolid->SolidContam Yes BinSolid Stream A: Solid Hazardous Waste (Label: Toxic, Irritant) SolidPure->BinSolid SolidContam->BinSolid Halogenated Solvent is Halogenated? (DCM, Chloroform) IsLiquid->Halogenated Check Solvent NonHalogenated Solvent is Non-Halogenated? (MeOH, DMSO) IsLiquid->NonHalogenated Check Solvent BinHalo Stream B: Halogenated Organic Solvents (High BTU Incineration) Halogenated->BinHalo Yes NonHalogenated->BinHalo Contains 5-Cl-TP (Treat as Halogenated) BinNonHalo Stream C: Non-Halogenated Solvents (Segregate ONLY if <1% Halogen content) NonHalogenated->BinNonHalo Trace/Rinse only

Figure 1: Disposal Decision Matrix. Logic flow for categorizing this compound waste. Note: Even in non-halogenated solvents, significant concentrations of this compound usually mandate the "Halogenated" stream due to the chlorine atom on the scaffold.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stocks, surplus synthesis yield, or degraded solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers as residual HCl from hydrolysis may corrode them.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations like "5-Cl-TP").

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed primary container inside a clear plastic bag (4-mil thickness) to prevent contamination of the outer container surface during transport.

  • Disposal Path: Transfer to the facility's Solid Hazardous Waste accumulation area.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluents, or dissolved stocks.

  • Segregation Rule: Because the molecule contains chlorine (

    
    ), the entire solution must generally be classified as Halogenated Solvent Waste , regardless of the solvent used (e.g., even if dissolved in Methanol).
    
    • Scientific Rationale: Mixing chlorinated organics with non-halogenated waste streams (like Acetone/Ethanol) can disqualify the bulk waste from fuel-blending recycling programs, forcing expensive incineration for the whole lot. However, for safety, it is better to default to the Halogenated stream to prevent downstream equipment corrosion.

  • pH Check: If the solution is acidic (common if the chloride has hydrolyzed), adjust pH to 6–8 using saturated Sodium Bicarbonate (

    
    ) before bottling. This prevents pressure buildup from off-gassing in the waste drum.
    
  • Bottle: Pour into a chemically resistant carboy (HDPE or fluorinated plastic).

  • Ventilation: Perform all transfers in a fume hood.

Protocol C: Empty Containers & Contaminated Debris

Applicability: Vials, spatulas, weigh boats, and gloves.

  • "Empty" Definition: A container is considered "RCRA Empty" if less than 3% of the weight remains.

  • Triple Rinse: Rinse the empty vial 3 times with a compatible solvent (e.g., Acetone or DCM).

    • Action: Pour rinsate into Stream B (Liquid Halogenated Waste) .

  • Defacing: Cross out the original label on the vial.

  • Disposal:

    • Rinsed Glass: Glass recycling or sharps bin (depending on facility rules).

    • Caps/Septa: Solid Hazardous Waste.

Emergency Spill Management

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to dust.

SpillResponse Step1 1. Evacuate & Ventilate (Alert Lab Personnel) Step2 2. Don PPE (Nitrile Gloves, Goggles, N95/P100 if dusty) Step1->Step2 Step3 3. Containment Step2->Step3 Step4 4. Cleanup Step3->Step4 SolidSpill Cover with wet paper towel to suppress dust Step3->SolidSpill If Solid LiquidSpill Absorb with Vermiculite or Chem-Sorb pads Step3->LiquidSpill If Liquid

Figure 2: Spill Response Workflow. Immediate actions for solid or liquid release.

Cleanup Procedure:

  • Solids: Do not dry sweep. Cover the powder with a paper towel dampened with water or acetone to prevent dust generation. Wipe up and place in a hazardous waste bag.

  • Liquids: Cover with vermiculite or polypropylene pads. Wait for absorption.[3]

  • Decontamination: Wipe the surface with a soap/water solution followed by an acetone wipe. Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • Merck Millipore. (2024). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: 5,7-Dichlorothiazolo[4,5-d]pyrimidine (Analogous Hazard Data). National Library of Medicine. Retrieved from

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

Personal protective equipment for handling 5-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Treat this compound as a high-value, high-risk electrophile. 5-Chlorothiazolo[4,5-d]pyrimidine is a fused bicyclic heteroaromatic scaffold commonly used as an intermediate in the synthesis of kinase inhibitors and adenosine receptor antagonists. Its chemical utility lies in the reactivity of the chlorine atom, which is susceptible to nucleophilic aromatic substitution (


).

Scientific Safety Rationale: Because the C-Cl bond is activated by the electron-deficient pyrimidine ring, this compound is not just a passive solid; it is a reactive electrophile . It can alkylate biological nucleophiles (proteins, DNA), leading to potential skin sensitization and tissue damage. Furthermore, it is likely moisture-sensitive , capable of releasing hydrogen chloride (HCl) gas upon prolonged exposure to humidity.

Hazard Identification (GHS Classification Estimate*)

Based on Structure-Activity Relationships (SAR) of chlorinated pyrimidines.

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]Reaction with skin surface proteins; HCl generation.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2]Acidic hydrolysis on moist ocular surface.
STOT-SE Cat 3H335: May cause respiratory irritation.[2][3]Inhalation of dust/hydrolysis vapors.[2]
Sensitization Cat 1H317: May cause allergic skin reaction.[3][4]Haptenization of skin proteins via

.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The reactivity of this compound dictates a barrier strategy focused on preventing contact with reactive dusts and vapors.

PPE ComponentSpecificationOperational Logic (Why?)
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeoprenePermeation Defense: Chlorinated heterocycles can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection. Change outer gloves immediately after contact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses are insufficient. Goggles prevent dust entry from the side and protect against HCl vapors if hydrolysis occurs.
Body Protection Lab Coat (High-Neck) + Tyvek Sleeves Wrist Gap Protection: The gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.
Respiratory Fume Hood (Face velocity: 100 fpm)Engineering Control: Primary defense. If weighing outside a hood is unavoidable (not recommended), use an N95 or P100 particulate respirator.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize moisture exposure (protecting the product) and dust generation (protecting the scientist).

A. Preparation & Weighing
  • Environment: All handling must occur inside a certified chemical fume hood.

  • Inert Atmosphere: If possible, dispense under Nitrogen or Argon flow. The compound is hygroscopic; moisture degrades it to the inactive hydroxy-derivative and releases HCl.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar near the balance. Dry powders of fused heterocycles are prone to static charge, causing "flying dust" that contaminates the workspace.

B. Reaction Setup
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, DMF, DMSO) immediately after weighing to suppress dust hazards.

  • Addition: Add the solution of this compound to the reaction mixture dropwise to control exotherms, especially if reacting with strong nucleophiles (amines/alkoxides).

C. Cleanup & Decontamination[5]
  • Solvent Wipe: Use a chemically compatible solvent (e.g., Acetone or Ethanol) to wipe down the balance area.

  • Neutralization: Follow with a mild basic wipe (1% Sodium Bicarbonate solution) to neutralize any trace acidity generated by hydrolysis.

Visual Workflow: "Cradle-to-Grave" Handling

SafeHandling Start Storage (-20°C, Inert Gas) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood + Static Control) Equilibrate->Weighing Transfer to Hood Solubilization Immediate Solubilization (Anhydrous Solvent) Weighing->Solubilization Minimize Dust Time Waste Disposal (Halogenated Waste) Weighing->Waste Contaminated Wipes Reaction Reaction / Usage Solubilization->Reaction Closed System Reaction->Waste Quench & Discard

Caption: Logical flow for handling moisture-sensitive electrophiles. Note the equilibration step to prevent condensation-induced hydrolysis.

Emergency Response & First Aid

IncidentImmediate ActionMedical/Technical Rationale
Skin Contact Brush then Wash: Gently brush off dry powder before wetting (to avoid creating a concentrated acid patch), then rinse with water for 15 mins.[3]Water hydrolyzes the chloride to HCl; rapid dilution is key.
Eye Contact Irrigate immediately for 15 minutes. Lift eyelids.Corrosive damage to the cornea can occur rapidly due to local acidity.
Inhalation Move to fresh air.[1][2][3][4] If breathing is difficult, oxygen.Respiratory tract irritation is likely; monitor for delayed pulmonary edema if exposure was high.
Spill Cover with dry lime or soda ash . Sweep carefully (avoid dust).Neutralizes potential acidity. Do not use water for initial cleanup.

Disposal & Logistics

Waste Categorization:

  • Category: Halogenated Organic Solvent/Solid Waste.

  • Code: Check local regulations (often RCRA code U-listed or characteristic D002 if acidic).

Disposal Protocol:

  • Quenching: If you have a reactive reaction mixture, quench excess electrophile with a nucleophile (e.g., dilute aqueous amine or hydroxide) before placing it in the waste container. This prevents "waste drum reactions."

  • Labeling: Clearly tag as "Halogenated" and "Potential Sensitizer."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if trace acid is present.

References

  • PubChem. (n.d.).[5] Thiazolo[4,5-d]pyrimidine Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Chlorinated Pyrimidine Derivatives. Retrieved October 26, 2025, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.